Methyl 2-amino-5-phenylthiophene-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)9-7-10(16-11(9)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYRXLPXSJZIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351623 | |
| Record name | methyl 2-amino-5-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61325-02-8 | |
| Record name | methyl 2-amino-5-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61325-02-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. This class of compounds is of significant interest to researchers and professionals in drug development due to their versatile applications as building blocks for various pharmacologically active molecules. The primary synthetic route discussed herein is the well-established Gewald three-component reaction.
Core Synthesis: The Gewald Reaction
The most common and efficient method for synthesizing this compound is the Gewald reaction.[1][2][3][4][5] This multicomponent reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3][6][7] For the target molecule, the specific reactants are acetophenone (to provide the 5-phenyl substituent), methyl cyanoacetate, and elemental sulfur.[8] The reaction is typically catalyzed by an amine base such as morpholine or triethylamine.[1][8][9]
The versatility and mild reaction conditions of the Gewald reaction make it a widely adopted method for the synthesis of substituted 2-aminothiophenes.[1][2][4]
Synthesis Mechanism
The mechanism of the Gewald reaction for the synthesis of this compound proceeds through several key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between acetophenone and methyl cyanoacetate.[6][10] The basic catalyst deprotonates the α-carbon of methyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of acetophenone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[1][10]
-
Sulfur Addition: Elemental sulfur is added to the α,β-unsaturated nitrile. The exact mechanism of this step is not fully elucidated, but it is postulated to involve a nucleophilic attack of a sulfur species, activated by the base, onto the double bond of the intermediate.[10]
-
Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group, leading to the formation of the thiophene ring.[1] The final step involves tautomerization to yield the stable 2-amino-5-phenylthiophene-3-carboxylate product.[10]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. asianpubs.org [asianpubs.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Methyl 2-amino-5-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Methyl 2-amino-5-phenylthiophene-3-carboxylate. This compound belongs to the 2-aminothiophene class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and useful chemical properties.
Core Chemical Properties
This compound is a stable, solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 61325-02-8 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂S | [2] |
| Molecular Weight | 233.29 g/mol | [2] |
| Appearance | Yellow crystals | [2] |
| Melting Point | 147 °C | [2] |
| Boiling Point (Predicted) | 442.5 ± 45.0 °C | [2] |
| Density (Predicted) | 1.265 ± 0.06 g/cm³ | [2] |
| Flash Point (Predicted) | 221.4 ± 28.7 °C | [2] |
| XLogP3 (Predicted) | 3.3 | [2] |
Synthesis via the Gewald Reaction
The primary synthetic route to this compound is the Gewald reaction, a one-pot, multi-component condensation.[3] This versatile reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[4]
This protocol is a generalized procedure based on established methods for synthesizing 2-aminothiophene derivatives.[4][5]
Materials:
-
Phenylacetaldehyde or a suitable precursor ketone
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable basic catalyst like diethylamine)
-
Methanol (or ethanol)
-
Standard laboratory glassware for reflux and filtration
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of the starting ketone (e.g., a phenyl-substituted ketone), methyl cyanoacetate, and elemental sulfur in methanol.
-
With continuous stirring, slowly add a catalytic amount of morpholine to the mixture at room temperature.
-
Gently heat the reaction mixture to reflux (approximately 45-50 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the crude product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.
Caption: Workflow for the synthesis of this compound via the Gewald reaction.
Spectral Data and Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic spectral data based on analyses of closely related 2-aminothiophene derivatives.
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (DMSO-d₆) | δ ~3.45 (s, 3H, OCH₃), δ ~6.16 (s, 1H, thiophene-H), δ ~7.25 (m, 5H, Ar-H), δ ~7.38 (s, 2H, NH₂)[5] |
| FT-IR (KBr, cm⁻¹) | ν ~3460, ~3321 (N-H stretching), ~2947 (C-H stretching), ~1666 (C=O stretching, ester), ~1593 (C=C aromatic stretching)[5][6] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 234.0583 |
Biological Activity and Potential Applications
The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be a versatile template for developing biologically active compounds.[3] Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity [7]
-
Anticancer and Antiproliferative Effects [8]
-
Anti-inflammatory Properties [9]
-
Antiviral Activity [3]
-
Receptor Modulation: Some derivatives act as allosteric modulators of receptors like the GLP-1 receptor.[10]
While specific biological data for this compound is not extensively documented in publicly available literature, its structural features make it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.[11] The amino and ester functional groups provide reactive sites for further chemical modifications to generate libraries of compounds for drug discovery screening.
Reactivity and Further Synthetic Applications
The amine group of this compound is nucleophilic and can undergo various reactions, such as acylation, alkylation, and condensation with aldehydes and ketones to form Schiff bases.[5] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These reactions allow for the elaboration of the core structure to access a wide range of derivatives, including thieno[2,3-d]pyrimidines, which are also known for their biological activities.[12]
Caption: Potential synthetic transformations of this compound.
This technical guide serves as a foundational resource for professionals engaged in chemical research and drug development. The information provided on the synthesis, properties, and potential of this compound highlights its significance as a versatile building block in modern organic and medicinal chemistry.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. echemi.com [echemi.com]
- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]
An In-depth Technical Guide to Methyl 2-amino-5-phenylthiophene-3-carboxylate
CAS Number: 61325-02-8
This technical guide provides a comprehensive overview of Methyl 2-amino-5-phenylthiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications as a key building block for pharmacologically active molecules.
Core Compound Properties
This compound is a member of the 2-aminothiophene class of compounds. The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities, which can include antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1] This specific derivative serves as a crucial intermediate in the synthesis of more complex molecules, including potential inhibitors of protein-protein interactions and ligands for cannabinoid receptors.[2][3]
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the tables below.
| Identifier | Value | Reference |
| CAS Number | 61325-02-8 | [2] |
| Molecular Formula | C₁₂H₁₁NO₂S | [2] |
| Molecular Weight | 233.29 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Physical Property | Value | Reference |
| Appearance | Yellow to Brown Solid | [2][3] |
| Melting Point | 174.5 - 177.5 °C | [3] |
| Analytical Data | Value | Reference |
| HPLC Retention Time (tR) | 11.01 min | [2] |
| Mass Spectrometry (m/z) | 234.3 [M+H]⁺ | [2] |
| 1H NMR Data (500 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.43 | d, J = 8.0 Hz | 2H | Aromatic | [3] | |
| 7.32 | t, J = 7.5 Hz | 2H | Aromatic | [3] | |
| 7.23 | s | 1H | Thiophene-H | [3] | |
| 7.20 | t, J = 7.5 Hz | 1H | Aromatic | [3] | |
| 6.00 | br s | 2H | -NH₂ | [3] | |
| 3.86 | s | 3H | -OCH₃ | [3] |
Synthesis Protocol: The Gewald Reaction
The most common and efficient method for synthesizing this compound is the Gewald three-component reaction.[4][5] This one-pot synthesis involves the condensation of an aldehyde (phenylacetaldehyde), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2][6]
Experimental Procedure
The following protocol is adapted from a documented synthesis.[2][6]
Reactants:
-
Phenylacetaldehyde (0.1 mol, 12.0 g)
-
Elemental Sulfur (0.1 mol, 3.20 g)
-
Methyl cyanoacetate (0.1 mol, 8.57 mL)
-
Triethylamine (0.1 mol, 10.0 mL)
-
Absolute Ethanol (50 mL)
Procedure:
-
To a suitable reaction vessel, add phenylacetaldehyde, elemental sulfur, and methyl cyanoacetate to 50 mL of absolute ethanol.
-
Stir the mixture at room temperature.
-
Slowly add triethylamine to the stirred mixture.
-
After the addition of triethylamine is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol.
-
Air-dry the product overnight.
Yield: 14.6 g of yellow solids (63% yield).[2]
// Nodes reactants [label="Reactants:\nPhenylacetaldehyde\nMethyl Cyanoacetate\nSulfur", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_catalyst [label="Solvent & Catalyst:\nEthanol\nTriethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="Mix & Stir\nat Room Temp", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reflux [label="Reflux for 1 hour", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cooling [label="Cool to\nRoom Temp", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Vacuum Filtration\n& Washing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nMethyl 2-amino-5-\nphenylthiophene-3-carboxylate", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges reactants -> mixing [arrowhead=vee, color="#5F6368"]; solvent_catalyst -> mixing [arrowhead=vee, color="#5F6368"]; mixing -> reflux [arrowhead=vee, color="#5F6368"]; reflux -> cooling [arrowhead=vee, color="#5F6368"]; cooling -> filtration [arrowhead=vee, color="#5F6368"]; filtration -> product [arrowhead=vee, color="#5F6368"]; }
Caption: Workflow for the Gewald synthesis of the title compound.Applications in Drug Discovery
This compound is not typically an end-product with direct therapeutic use. Instead, its value lies in its utility as a versatile scaffold for the synthesis of compound libraries for high-throughput screening and lead optimization. The presence of the amino and ester functional groups provides two reactive handles for further chemical modification.
Scaffold for Inhibitors of Protein-Protein Interactions (PPIs)
This compound has been utilized as a starting material for the synthesis of novel scaffolds, such as 1,4-thienodiazepines, designed to inhibit challenging protein-protein interactions like the p53-Mdm2 interaction, which is a key target in cancer therapy.[2][6] The thiophene core acts as a rigid backbone to which various diversity elements can be attached to explore the chemical space required for potent and selective inhibition.
Precursor for Cannabinoid Receptor (CB2R) Ligands
The compound also serves as a key intermediate in the synthesis of ligands for the cannabinoid receptor 2 (CB2R).[3][7] CB2R is a G-protein coupled receptor implicated in inflammatory processes and pain, making it an attractive target for non-psychoactive therapeutics. The 2-aminothiophene core is elaborated through further reactions to produce complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are then evaluated for their activity as CB2R agonists or antagonists.[3]
// Nodes start_material [label="Methyl 2-amino-5-phenyl-\nthiophene-3-carboxylate\n(Scaffold)", fillcolor="#F1F3F4", fontcolor="#202124"]; derivatization [label="Chemical Derivatization\n(e.g., cyclization, amidation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; library [label="Diverse Compound\nLibrary", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"]; screening [label="High-Throughput\nScreening", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; target1 [label="Target: p53-Mdm2\n(Anti-cancer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; target2 [label="Target: CB2R\n(Anti-inflammatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hit_to_lead [label="Hit-to-Lead\nOptimization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start_material -> derivatization [arrowhead=vee, color="#5F6368"]; derivatization -> library [arrowhead=vee, color="#5F6368"]; library -> screening [arrowhead=vee, color="#5F6368"]; screening -> target1 [arrowhead=vee, color="#5F6368"]; screening -> target2 [arrowhead=vee, color="#5F6368"]; target1 -> hit_to_lead [arrowhead=vee, color="#5F6368"]; target2 -> hit_to_lead [arrowhead=vee, color="#5F6368"]; }
Caption: Use of the compound as a scaffold in a drug discovery workflow.References
- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 2. 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. CN106167497B - Heteroaryl and hybar X analog derivative and application thereof - Google Patents [patents.google.com]
A Technical Guide to the Gewald Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the Gewald reaction for the synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate (CAS 61325-02-8). The Gewald reaction is a versatile and efficient multicomponent reaction for the preparation of highly substituted 2-aminothiophenes, which are crucial scaffolds in medicinal chemistry and materials science. This document outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and troubleshooting strategies relevant to the synthesis of this specific compound.
Reaction Overview and Mechanism
The Gewald synthesis is a one-pot reaction that combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2] For the target molecule, this compound, the reactants are phenylacetaldehyde, methyl cyanoacetate, and elemental sulfur.[3]
The synthesis proceeds through three primary stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (phenylacetaldehyde) and the active methylene compound (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition (Michael Addition): Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this addition is complex but is a critical step for ring formation.[1]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the thermodynamically stable 2-aminothiophene product.[1]
The overall reaction is depicted below:
Phenylacetaldehyde + Methyl Cyanoacetate + Sulfur → this compound
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound. This protocol is adapted from general Gewald procedures.[4]
2.1 Materials and Reagents
-
Phenylacetaldehyde (C₈H₈O)[3]
-
Methyl cyanoacetate (C₄H₅NO₂)
-
Elemental Sulfur (S)
-
Morpholine (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Hexanes (for recrystallization)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Rotary evaporator
2.2 Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in a suitable volume of ethanol.
-
Catalyst Addition: Add a catalytic amount of morpholine (e.g., 20 mol%) to the stirring mixture.
-
Reaction Conditions: Gently heat the reaction mixture to 40-50°C. The reaction is typically exothermic and should be controlled.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary but are often in the range of a few hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water. Extract the aqueous mixture with ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization, typically from ethanol or a mixture of ethyl acetate and hexanes, to yield the final product as a crystalline solid.[4]
Data Presentation
The following tables summarize key quantitative data for the starting materials and the final product.
Table 1: Reagents and Typical Reaction Conditions
| Reagent/Parameter | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Role |
|---|---|---|---|---|
| Phenylacetaldehyde | C₈H₈O | 120.15 | 1.0 eq | Carbonyl Component |
| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 1.0 eq | Active Methylene Nitrile |
| Sulfur | S | 32.06 | 1.1 - 1.2 eq | Ring Component |
| Morpholine | C₄H₉NO | 87.12 | 0.1 - 0.2 eq | Base Catalyst |
| Solvent | Ethanol | - | - | Reaction Medium |
| Temperature | - | - | 40 - 50 °C | - |
| Typical Yield | - | - | 70 - 85%[4] | - |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
|---|---|
| CAS Number | 61325-02-8[5][6][7] |
| Molecular Formula | C₁₂H₁₁NO₂S[7][8] |
| Molecular Weight | 233.29 g/mol [6] |
| Appearance | Yellow Crystalline Solid |
| Melting Point | Data not available in searched literature. For the isomer Methyl 2-amino-4-phenylthiophene-3-carboxylate, the m.p. is 145-147 °C.[4] |
| ¹H NMR (DMSO-d₆, 300 MHz) | Data for the 4-phenyl isomer: δ 3.45 (s, 3H, OMe), 6.16 (s, 1H, H-thiophene), 7.25 (m, 5H, H-ph), 7.38 (s, 2H, NH₂).[4] |
| IR (KBr, νmax, cm⁻¹) | Data for the 4-phenyl isomer: 3460, 3321 (NH₂), 2947 (CH), 1666 (C=O), 1593, 1496 (C=C), 1224 (C-O).[4] |
| Elemental Analysis (Calculated) | For C₁₂H₁₁NO₂S: C, 61.78%; H, 4.75%; N, 6.00%; S, 13.74%.[4] |
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solutions |
| Low or No Yield | Inefficient Knoevenagel condensation. | - Screen different bases (e.g., piperidine, triethylamine). - Ensure anhydrous conditions as water can inhibit this step. |
| Poor sulfur solubility or reactivity. | - Use a polar solvent like ethanol, methanol, or DMF. - Maintain gentle heating (40-60°C), as excessive heat can cause side reactions. | |
| Steric hindrance from starting materials. | - Consider a two-step procedure: first isolate the Knoevenagel intermediate, then react it with sulfur and base. | |
| Impure Product | Side reactions due to excessive heat. | - Maintain careful temperature control throughout the reaction. |
| Incomplete reaction. | - Increase reaction time and monitor closely with TLC. | |
| Inefficient purification. | - For solids, recrystallization is often effective. - For oils or difficult-to-crystallize solids, silica gel column chromatography can be used. |
References
Starting Materials for the Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core starting materials and synthetic methodologies for producing Methyl 2-amino-5-phenylthiophene-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The primary focus is on the widely adopted Gewald reaction, a versatile and efficient one-pot synthesis for 2-aminothiophenes.
The Gewald Reaction: A Convergent Approach
The most established and convergent method for synthesizing 2-aminothiophenes is the Gewald reaction.[1] This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] The versatility of the Gewald reaction is a significant advantage, allowing for a wide variety of substitutions on the thiophene ring based on the choice of starting materials.[3]
The synthesis of this compound via the Gewald reaction specifically requires the following key starting materials:
-
A Phenyl-Substituted Carbonyl Compound: To achieve the 5-phenyl substitution on the thiophene ring, a phenyl-substituted aldehyde or ketone is necessary. Phenylacetaldehyde or acetophenone are common examples.
-
Methyl Cyanoacetate: This active methylene compound provides the C3-carboxylate and C2-amino functionalities of the target molecule. Other α-cyanoesters can also be used.[2][4]
-
Elemental Sulfur: This serves as the source of the sulfur atom for the formation of the thiophene ring.[3]
-
A Basic Catalyst: A base is required to catalyze the initial Knoevenagel condensation.[3] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[3]
Reaction Pathway and Mechanism
The generally accepted mechanism for the Gewald reaction proceeds in three main stages:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[3]
-
Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile.[3]
-
Cyclization and Tautomerization: The resulting sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[3]
Quantitative Data Summary
The yield of the Gewald reaction can be influenced by the specific substrates, catalyst, solvent, and reaction conditions. Below is a summary of reported yields for the synthesis of various 2-aminothiophene derivatives, demonstrating the general efficiency of this method.
| Product | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |
| Methyl 2-amino-5-methylthiophene-3-carboxylate | Propionaldehyde, Methyl cyanoacetate, Sulfur | Morpholine, DMF, 50°C | 73.6% | [5] |
| Various Methyl/Ethyl 2-aminothiophene-3-carboxylates | Various ketones, Methyl/Ethyl cyanoacetate, Sulfur | Morpholine, Methanol, 45°C | 70-85% | [6] |
| Ethyl 2-amino-3-cyano-5-methylthiophene-3-carboxylate | Ethyl acetoacetate, Malononitrile, Sulfur | Ball-milling, solvent-free | 97% | [7] |
| Methyl 2-amino-4-phenylthiophene-3-carboxylate | Acetophenone, Methyl cyanoacetate, Sulfur | Not specified | Not specified, but product characterized | [6] |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of a 2-aminothiophene derivative via the Gewald reaction. This protocol is a general guideline and may require optimization for specific substrates.
General One-Pot Synthesis of 2-Aminothiophenes [3][6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (e.g., methyl cyanoacetate, 10 mmol), and elemental sulfur (12 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Catalyst Addition: Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%) to the stirring mixture.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 45-50°C) and stir for a designated period (e.g., 3 hours to overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Filter the precipitate and wash it with a cold solvent, such as ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final, pure 2-aminothiophene.
Alternative Synthetic Approaches
While the Gewald reaction is the most prominent method, other variations and alternative routes to substituted thiophenes exist. Some modifications to the Gewald reaction include the use of microwave irradiation to reduce reaction times and the use of different catalytic systems.[2] For instance, L-proline has been used as an efficient catalyst for the one-pot synthesis of substituted 2-aminothiophenes.[4] Additionally, solvent-free methods, such as ball-milling, have been developed as environmentally friendly alternatives.[7]
Another approach involves a two-step procedure where the Knoevenagel condensation is performed first to isolate the α,β-unsaturated nitrile, which is then reacted with sulfur and a base in a separate step.[8]
Conclusion
The synthesis of this compound predominantly relies on the robust and versatile Gewald reaction. The key starting materials are a phenyl-substituted aldehyde or ketone, methyl cyanoacetate, and elemental sulfur, with a basic catalyst. This multicomponent, one-pot synthesis provides an efficient route to the target molecule and a wide array of other substituted 2-aminothiophenes. Understanding the core principles of the Gewald reaction, including the starting material selection and reaction conditions, is crucial for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Methyl 2-amino-5-phenylthiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Methyl 2-amino-5-phenylthiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for the title compound, this document presents a detailed analysis of a closely related isomer, Methyl 2-amino-4-phenylthiophene-3-carboxylate, alongside predicted data for the target molecule. This guide includes a summary of available spectroscopic data, a generalized experimental protocol for its synthesis via the Gewald reaction, and visual workflows to aid in experimental design.
Introduction
2-Aminothiophene derivatives are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents and functional materials. Their versatile chemical nature allows for a broad range of structural modifications, leading to diverse biological activities and material properties. This compound, in particular, represents a promising building block for further chemical exploration. This guide aims to consolidate the available spectroscopic and synthetic information to facilitate its use in research and development.
Spectroscopic Data
A thorough search of available scientific literature and databases reveals a scarcity of experimentally determined spectroscopic data for this compound. However, data for the isomeric compound, Methyl 2-amino-4-phenylthiophene-3-carboxylate, is available and presented here for comparative purposes. Additionally, predicted mass spectrometry data for the title compound is included.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for Methyl 2-amino-4-phenylthiophene-3-carboxylate [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.38 | s | 2H | NH₂ |
| 7.25 | m | 5H | Phenyl-H |
| 6.16 | s | 1H | Thiophene-H |
| 3.45 | s | 3H | OCH₃ |
Solvent: DMSO-d₆
Note: No experimental ¹³C NMR data for this compound was found.
Infrared (IR) Spectroscopy
Table 2: IR Absorption Data for Methyl 2-amino-4-phenylthiophene-3-carboxylate [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3460, 3321 | N-H stretching (NH₂) |
| 2947 | C-H stretching |
| 1666 | C=O stretching (Ester) |
| 1593, 1496, 1438 | C=C stretching (Aromatic/Thiophene) |
| 1224 | C-O stretching |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
While no experimental mass spectrum for this compound was found, predicted data is available from PubChem.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 234.0583 |
| [M+Na]⁺ | 256.0403 |
| [M-H]⁻ | 232.0438 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
No experimental UV-Vis absorption data for this compound was identified in the searched literature.
Synthesis of 2-Aminothiophene Derivatives
The most common and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.
General Experimental Protocol: Gewald Synthesis
The following is a generalized procedure for the synthesis of 2-aminothiophene derivatives, which can be adapted for this compound starting from phenylacetaldehyde, methyl cyanoacetate, and elemental sulfur.
Materials:
-
Phenylacetaldehyde
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base, e.g., triethylamine, piperidine)
-
Ethanol (or other suitable solvent, e.g., methanol, DMF)
Procedure:
-
To a solution of phenylacetaldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
To this mixture, add a catalytic amount of morpholine (0.1-0.2 eq).
-
The reaction mixture is then heated to reflux (typically 50-80 °C) and stirred for several hours (reaction progress can be monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualized Workflows
General Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a 2-aminothiophene derivative.
Caption: General workflow for the synthesis and spectroscopic analysis.
Conclusion
This technical guide consolidates the currently available, albeit limited, spectroscopic and synthetic information for this compound. The provided data for a closely related isomer and a general synthetic protocol offer a valuable starting point for researchers. Further experimental investigation is necessary to fully characterize the title compound and explore its potential applications.
References
An In-depth Technical Guide to the Molecular Structure of Methyl 2-amino-5-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectral characterization, and potential biological activities of Methyl 2-amino-5-phenylthiophene-3-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.
Molecular Structure and Chemical Properties
This compound is a polysubstituted thiophene derivative. The core of the molecule is a five-membered aromatic ring containing one sulfur atom. This thiophene ring is substituted at the 2-position with an amino group (-NH₂), at the 3-position with a methyl carboxylate group (-COOCH₃), and at the 5-position with a phenyl group (-C₆H₅).
The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] This structural motif is known for its lead-likeness and has been associated with a wide range of biological activities, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂S | [2] |
| Molecular Weight | 233.29 g/mol | [2] |
| CAS Number | 61325-02-8 | [3] |
| Appearance | Yellow crystals | [4] |
| Melting Point | 195°C | [5] |
| Flash Point | 199.1°C | [2] |
| Refractive Index | 1.625 | [2] |
| XLogP3 | 3.3 |
Synthesis
The most common and efficient method for the synthesis of this compound and its derivatives is the Gewald reaction . This one-pot, multicomponent condensation reaction is a cornerstone in thiophene chemistry.[6][7][8][9]
Gewald Synthesis Workflow
The Gewald reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst. For the synthesis of this compound, the reactants would be a phenyl-substituted carbonyl compound, methyl cyanoacetate, and elemental sulfur.
Experimental Protocol: Gewald Synthesis
The following is a generalized experimental protocol for the synthesis of 2-aminothiophene derivatives, which can be adapted for this compound.
Materials:
-
Appropriate phenyl-substituted ketone or aldehyde
-
Methyl cyanoacetate
-
Elemental sulfur
-
Organic base (e.g., morpholine or diethylamine)
-
Solvent (e.g., ethanol or methanol)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the phenyl-substituted carbonyl compound (1 equivalent) and methyl cyanoacetate (1 equivalent) in the chosen solvent.
-
Add the organic base (typically 0.1-0.2 equivalents) to the mixture.
-
To this solution, add elemental sulfur (1.1 equivalents).
-
Heat the reaction mixture to a temperature of 45-50°C and stir for approximately 3 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration.
-
The crude product is then washed with a cold solvent, such as ethanol, and can be further purified by recrystallization.[10]
Spectral Characterization
Table 2: Spectral Data for Methyl 2-amino-4-phenylthiophene-3-carboxylate
| Spectroscopic Technique | Characteristic Peaks / Signals |
| IR (KBr, νmax, cm⁻¹) | 3460, 3321 (N-H stretching of the amino group), 2947 (C-H stretching), 1666 (C=O stretching of the ester), 1593, 1496, 1438 (C=C aromatic stretching), 1224 (C-O stretching).[4] |
| ¹H NMR (DMSO-d₆, δ, ppm) | 3.45 (s, 3H, -OCH₃), 6.16 (s, 1H, thiophene-H), 7.25 (m, 5H, phenyl-H), 7.38 (s, 2H, -NH₂).[4] |
Predicted Mass Spectrometry Data for this compound
Computational predictions provide an indication of the expected mass-to-charge ratios for various adducts in mass spectrometry.
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z |
| [M+H]⁺ | 234.05834 |
| [M+Na]⁺ | 256.04028 |
| [M-H]⁻ | 232.04378 |
| [M+NH₄]⁺ | 251.08488 |
| [M+K]⁺ | 272.01422 |
Potential Biological Activities and Experimental Evaluation
Thiophene derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on the biological effects of this compound are limited in the reviewed literature, the general activity of the 2-aminothiophene scaffold suggests potential applications in anticancer and antimicrobial research.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 2-aminothiophene derivatives against various cancer cell lines.[11][12] The mechanism of action can involve the induction of apoptosis through intrinsic pathways.[13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[4][11][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium and add the diluted compound solutions to the wells. Include appropriate controls (vehicle control, blank).
-
Incubate the plates for a further 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[11]
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
The 2-aminothiophene core is also a key feature in many compounds with antimicrobial properties.[15]
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
Standard antibiotic (positive control)
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the bacterial strain (typically around 5 x 10⁵ CFU/mL).
-
Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
Conclusion
This compound is a molecule of significant interest due to its core 2-aminothiophene structure, a well-established pharmacophore. While detailed experimental data for this specific compound is somewhat limited in the public domain, the established synthetic routes and the known biological activities of related derivatives provide a strong foundation for further research. The protocols outlined in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this and similar compounds, which hold promise for the development of new therapeutic agents. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 61325-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. benchchem.com [benchchem.com]
The Rising Therapeutic Potential of Aminothiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The aminothiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These five-membered heterocyclic compounds are synthetically accessible and offer extensive opportunities for structural modification, making them attractive candidates for drug discovery programs targeting a wide array of diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of aminothiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential.
Synthetic Strategies: The Gewald Reaction
The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1] This one-pot synthesis typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or triethylamine.[1][2]
Detailed Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes the synthesis of a common aminothiophene intermediate.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Cool the mixture in an ice bath to manage the initial exothermic reaction.
-
Slowly add a catalytic amount of morpholine to the stirring mixture.
-
After the initial exotherm subsides, continue stirring the reaction mixture at room temperature or with gentle heating (40-50°C) for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Anticancer Activity
Aminothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a variety of cancer cell lines.[3][4][5][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative aminothiophene derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| SB-44 | Prostate (PC-3) | Cytotoxicity | 15.38 - 34.04 | [8] |
| SB-83 | Prostate (PC-3) | Cytotoxicity | 15.38 - 34.04 | [8] |
| SB-200 | Cervical (HeLa) | Cytotoxicity | 15.38 - 34.04 | [8] |
| 6CN14 | Cervical (HeLa) | MTT | < 50 | [3] |
| 7CN09 | Pancreatic (PANC-1) | MTT | < 50 | [3] |
| Compound 3b | Liver (HepG2) | MTT | 3.11 | [6] |
| Compound 3b | Prostate (PC-3) | MTT | 2.15 | [6] |
| BZ05 | Lung (A549) | MTS | 9.49 | [5] |
| BZA09 | Lung (A549) | MTS | 2.73 | [5] |
Experimental Protocols: Anticancer Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, PC-3, A549)
-
Complete culture medium
-
Aminothiophene derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of the aminothiophene derivative and incubate for 24-72 hours.[9]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control.
This assay assesses the ability of single cells to proliferate and form colonies.
Materials:
-
6-well plates or Petri dishes
-
Cancer cell lines
-
Complete culture medium
-
Aminothiophene derivative
-
Fixation solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Plate a known number of cells in 6-well plates and allow them to attach.[11]
-
Treat the cells with the aminothiophene derivative for a specified duration.
-
Remove the treatment and incubate the cells for 1-3 weeks to allow for colony formation.[11]
-
Fix the colonies with a fixation solution for 15-30 minutes.[12]
-
Stain the colonies with crystal violet solution for 30-60 minutes.[12]
-
Wash the plates with water, air dry, and count the number of colonies (a colony is defined as a cluster of at least 50 cells).[11]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometry tubes
-
Cells treated with aminothiophene derivative
-
Annexin V-FITC staining solution
-
Propidium Iodide (PI) staining solution
-
1X Binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the aminothiophene derivative.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[13][14]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[14]
Signaling Pathway: Induction of Apoptosis
Aminothiophene derivatives can induce apoptosis through the intrinsic pathway, which involves the mitochondria. This pathway is characterized by the activation of a cascade of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Aminothiophene derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][12][15][16]
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected aminothiophene derivatives against various microbial strains.
| Compound | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| Compound 7 | Pseudomonas aeruginosa | Well diffusion | - | [12] |
| Compound 8a | Staphylococcus aureus | Well diffusion | - | [12] |
| Compound 8b | Bacillus subtilis | Well diffusion | - | [12] |
| Thiophene 1 | Acinetobacter baumannii | Broth microdilution | 32 | [16] |
| Thiophene 4 | Escherichia coli (Col-R) | Broth microdilution | 8 | [16] |
| Thiophene 5 | Acinetobacter baumannii (Col-R) | Broth microdilution | 16 | [16] |
| Compound S1 | Various bacteria | - | - | [4] |
| Compound S4 | Various bacteria | - | - | [4] |
Note: Some references reported activity via zone of inhibition without specifying MIC values.
Experimental Protocols: Antimicrobial Assays
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Aminothiophene derivative stock solution
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the aminothiophene derivative in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[17]
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth.
This method assesses antimicrobial activity by measuring the zone of inhibition of microbial growth on an agar plate.
Materials:
-
Petri dishes
-
Agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile cork borer
-
Aminothiophene derivative solution
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium and pour it into Petri dishes.
-
Once the agar has solidified, spread a standardized inoculum of the test microorganism evenly over the surface.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the aminothiophene derivative solution to each well.[1]
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Aminothiophene derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to reduce inflammation in various in vivo and in vitro models.[14][17][18][19][20][21]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of representative aminothiophene derivatives.
| Compound | Model | Dose/Concentration | Inhibition (%) | Reference |
| Compound 1 | Neutrophil activity | IC50: 121.47 µM | - | [18] |
| Compound 5 | Neutrophil activity | IC50: 422 µM | - | [18] |
| THBT 3a | LPS-stimulated RAW 264.7 cells (NO production) | 50 µM | 87.07 | [19] |
| THBT 3b | LPS-stimulated RAW 264.7 cells (NO production) | 50 µM | 80.39 | [19] |
| THBT 2a | LPS-stimulated RAW 264.7 cells (NO production) | 50 µM | 78.04 | [19] |
| Indolin-2-one derivative | Carrageenan-induced paw edema | 100 µmol/kg | - | [20] |
| Indolin-2-one derivative | Carrageenan-induced paw edema | 300 µmol/kg | - | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Aminothiophene derivative
-
Plethysmometer or calipers
-
Syringes
Procedure:
-
Administer the aminothiophene derivative to the rats via an appropriate route (e.g., oral or intraperitoneal).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21][22]
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).
Other Biological Activities and Future Directions
Beyond the activities detailed above, aminothiophene derivatives have shown potential as allosteric modulators of receptors like the GLP-1 receptor, which is a target for type 2 diabetes treatment.[23][24] Their mechanism often involves the activation of the cAMP/PKA/CREB signaling pathway.[25][26]
Furthermore, their structural similarity to known kinase inhibitors suggests their potential in targeting various protein kinases involved in cancer and inflammatory diseases, such as the JNK and PI3K/Akt pathways.[7][27]
The versatility of the aminothiophene scaffold, coupled with its diverse biological activities, positions it as a highly promising starting point for the development of novel therapeutics. Future research will likely focus on optimizing the potency and selectivity of these derivatives, elucidating their detailed mechanisms of action, and advancing lead compounds through preclinical and clinical development.
References
- 1. ijpscr.info [ijpscr.info]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inotiv.com [inotiv.com]
- 23. researchgate.net [researchgate.net]
- 24. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 2-amino-5-phenylthiophene-3-carboxylate
IUPAC Name: Methyl 2-amino-5-phenylthiophene-3-carboxylate CAS Number: 61325-02-8 Molecular Formula: C₁₂H₁₁NO₂S
Introduction
This compound is a polysubstituted thiophene derivative. The 2-aminothiophene scaffold is recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide range of biologically active compounds. Thiophene derivatives are integral to materials science, serving as building blocks for dyes, liquid crystals, and organic light-emitting diodes. In drug discovery, this scaffold is known for its lead-likeness and has been incorporated into molecules exhibiting antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties. This document provides a technical overview of its chemical properties, a detailed synthesis protocol, and its context within scientific research.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 61325-02-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁NO₂S | [1][2][4] |
| Molecular Weight | 233.29 g/mol | |
| Density | 1.265 g/cm³ | |
| Boiling Point | 405.7 °C at 760 mmHg | |
| Flash Point | 199.1 °C | |
| Refractive Index | 1.625 |
Synthesis Protocol: The Gewald Reaction
The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction.[5][6] This one-pot, multi-component reaction involves the condensation of a carbonyl compound with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[5][7]
Principle
The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound (an aldehyde or ketone) and the α-cyanoester.[5] This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring. For the synthesis of this compound, the required precursors are a phenyl-substituted carbonyl compound (e.g., phenylacetaldehyde), methyl cyanoacetate, and elemental sulfur. A tertiary amine, such as morpholine or triethylamine, is typically used as a catalyst.
Experimental Protocol (General Procedure)
The following protocol is a generalized procedure based on the Gewald reaction for synthesizing 2-aminothiophene-3-carboxylate derivatives.[7]
Materials:
-
Phenylacetaldehyde (or appropriate phenyl-substituted ketone)
-
Methyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine (or other suitable base)
-
Methanol or Ethanol (solvent)
Procedure:
-
To a stirred mixture of the phenyl-substituted carbonyl compound (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol (approx. 5-10 mL per gram of carbonyl compound), slowly add the morpholine catalyst (0.1-0.2 eq) over 30 minutes. An exothermic reaction may be observed.
-
Maintain the reaction temperature at 40-50 °C with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the crude product by vacuum filtration.
-
Wash the precipitate with cold ethanol or methanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure this compound product.
Synthesis Workflow Diagram
The logical flow of the Gewald reaction for preparing the title compound is illustrated below.
Spectroscopic and Analytical Data
While detailed experimental spectra for this specific compound are not widely published in readily accessible literature, predicted data provides valuable information for mass spectrometry analysis.
| Data Type | Adduct | m/z | Predicted CCS (Ų) | Reference |
| Predicted Collision Cross Section | [M+H]⁺ | 234.05834 | 150.7 | [4] |
| [M+Na]⁺ | 256.04028 | 159.5 | [4] | |
| [M-H]⁻ | 232.04378 | 157.9 | [4] | |
| [M+K]⁺ | 272.01422 | 155.9 | [4] |
Research and Biological Context
This compound is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves an important class of compounds in medicinal chemistry. Research has shown that derivatives of 2-aminothiophenes possess a broad spectrum of biological activities.
-
Antimicrobial Activity: Various ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been synthesized and screened for antibacterial activity, with some showing significant inhibitory effects against organisms like B. subtilis and E. coli.
-
Antiproliferative Activity: Thienopyrimidine derivatives, synthesized from 2-aminothiophene precursors, have been investigated for their antiproliferative effects against breast cancer cell lines.
-
Antileishmanial Activity: Studies on 2-aminothiophene derivatives have identified them as promising candidates for the development of new treatments against leishmaniasis. Research indicates that replacing a carbonitrile group at the 3-position with a carboxylate, as in the title compound, can be favorable for activity in certain molecular contexts.
References
- 1. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. PubChemLite - this compound (C12H11NO2S) [pubchemlite.lcsb.uni.lu]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Aminothiophene Carboxylates
Focus Molecule: Methyl 2-amino-5-phenylthiophene-3-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of this writing, a complete single-crystal X-ray diffraction study for this compound is not available in publicly accessible literature. This guide will, therefore, detail the established experimental protocols for the synthesis and analysis of this class of compounds. To illustrate the data and interpretation central to a crystallographic analysis, this document will utilize the comprehensive, published data for a closely related structural isomer, Methyl 3-aminothiophene-2-carboxylate (matc) . This analogue provides a relevant and instructive example of the molecular geometry and intermolecular interactions characteristic of aminothiophene carboxylates.
Introduction
This compound is a heterocyclic compound belonging to the 2-aminothiophene class, which forms the core scaffold of numerous pharmaceutical agents and functional organic materials. The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its physicochemical properties, such as solubility, stability, and polymorphism. For drug development professionals, this information is critical for structure-based drug design, predicting intermolecular interactions with biological targets, and ensuring consistent solid-state properties for formulation.
X-ray crystallography remains the definitive method for determining the atomic and molecular structure of a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing. This guide outlines the complete workflow, from synthesis to final structural analysis, providing a technical framework for researchers working with this important class of molecules.
Experimental Protocols
Synthesis of this compound
The synthesis of 2-aminothiophene derivatives is commonly achieved via the Gewald one-pot multicomponent reaction.[3][4]
Protocol:
-
Reaction Setup: To a solution of an appropriate α-methylene ketone (e.g., acetophenone derivative), methyl cyanoacetate, and elemental sulfur in a solvent such as ethanol or dimethylformamide, add a catalytic amount of a base (e.g., morpholine or diethylamine).
-
Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours.[4]
-
Workup and Purification: Upon completion, the reaction is cooled and quenched with ice-cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[3]
Single Crystal Growth
Obtaining a high-quality single crystal is the most critical and often the most challenging step for X-ray diffraction analysis.
Protocol: Slow Evaporation
-
Solution Preparation: Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate). The choice of solvent is crucial and often determined empirically.[2]
-
Filtration: Filter the solution through a microfilter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, perforated with a few small holes to allow for slow solvent evaporation. Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvest: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form. Once crystals of sufficient size (typically >0.1 mm in all dimensions) are observed, they can be carefully harvested.[2][4]
X-ray Diffraction Data Collection
Data is collected using a single-crystal X-ray diffractometer.
Protocol:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this is done under a layer of cryoprotectant oil.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 150 K or 293 K) to minimize thermal motion and radiation damage.[5] It is then exposed to a monochromatic X-ray beam.
-
Diffraction Pattern: The diffractometer rotates the crystal while collecting the diffraction data (intensities and positions of the diffracted beams) over a wide range of angles.
-
Data Processing: The collected raw data is processed to correct for experimental factors (e.g., absorption) and to determine the unit cell parameters and space group symmetry. The intensities of the reflections are integrated for use in structure solution and refinement.
Crystal Structure Analysis: An Analogue Study
The following data and analysis pertain to Methyl 3-aminothiophene-2-carboxylate (matc) , which crystallizes in the monoclinic P2₁/c space group with three independent molecules in the asymmetric unit.[1][2]
Data Presentation
Table 1: Crystal Data and Structure Refinement for Methyl 3-aminothiophene-2-carboxylate. [1][2]
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₇NO₂S |
| Formula Weight | 157.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.512(3) |
| b (Å) | 7.4231(15) |
| c (Å) | 18.234(4) |
| α (°) | 90 |
| β (°) | 115.12(3) |
| γ (°) | 90 |
| Volume (ų) | 2022.0(7) |
| Z | 12 |
| Dcalc (g/cm³) | 1.550 |
| Reflections collected | 11456 |
| Independent reflections | 3552 |
| R_int | 0.038 |
| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.108 |
Table 2: Selected Bond Lengths (Å) for Methyl 3-aminothiophene-2-carboxylate. [1]
| Bond | Length (Å) | Bond | Length (Å) |
|---|---|---|---|
| S1-C2 | 1.7395(16) | C4-C5 | 1.362(3) |
| S1-C5 | 1.7113(19) | C2-C3 | 1.411(2) |
| C3-N1 | 1.354(2) | C2-C6 (Carbonyl) | 1.465(2) |
| C3-C4 | 1.415(2) | C6-O1 (C=O) | 1.226(2) |
Table 3: Hydrogen Bond Geometry (Å, °) for Methyl 3-aminothiophene-2-carboxylate. [1][2]
| D–H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N1–H1A···O1 (intramolecular) | 0.86 | 2.15 | 2.898(2) | 143 |
| N2–H2B···O1 (intermolecular) | 0.86 | 2.11 | 2.964(2) | 171 |
| N3–H3A···N1 (intermolecular) | 0.86 | 2.36 | 3.197(2) | 163 |
(D = donor atom, A = acceptor atom)
The analysis reveals that the thiophene ring is essentially planar. The molecular conformation is stabilized by an intramolecular N–H···O hydrogen bond, which forms a six-membered ring motif. In the crystal lattice, molecules are linked by intermolecular N–H···O and N–H···N hydrogen bonds, creating a robust three-dimensional network that dictates the stability and physical properties of the crystal.[1][2]
Mandatory Visualization
The overall process from chemical synthesis to the final elucidated structure can be visualized as a logical workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate, a valuable scaffold in medicinal chemistry and material science. The presented protocol is based on the well-established Gewald three-component reaction, a one-pot synthesis known for its efficiency. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to aid researchers in the successful preparation of this versatile thiophene derivative.
Introduction
2-Aminothiophene derivatives are a prominent class of heterocyclic compounds widely utilized as key intermediates in the development of pharmaceuticals and functional materials. Their inherent biological activities and potential for further chemical modification make them attractive building blocks in drug discovery. This compound, in particular, serves as a crucial precursor for the synthesis of various biologically active molecules. The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2][3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the Gewald reaction. The data is compiled from typical results obtained for analogous syntheses.
| Parameter | Value |
| Reactants | |
| Phenylacetaldehyde | 1.0 eq |
| Methyl Cyanoacetate | 1.0 eq |
| Elemental Sulfur | 1.0 eq |
| Morpholine (catalyst) | 0.5 eq |
| Reaction Conditions | |
| Solvent | Methanol |
| Temperature | 45-50°C |
| Reaction Time | 3-4 hours |
| Product Characterization | |
| Appearance | Yellowish solid |
| Expected Yield | 70-85% |
| Melting Point | Varies (literature dependent) |
| Analytical Data | |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
Experimental Protocol
This protocol details the synthesis of this compound using the Gewald reaction.
Materials:
-
Phenylacetaldehyde
-
Methyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine
-
Methanol
-
Ethanol (for washing/recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine phenylacetaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol.
-
Catalyst Addition: To the stirred mixture, slowly add morpholine (0.5 eq) over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 45-50°C and maintain this temperature with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.
-
Drying: Dry the purified product under vacuum to obtain this compound as a yellowish solid.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis.
Caption: Mechanism of the Gewald Reaction for the synthesis.
References
One-Pot Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved through the well-established Gewald reaction, a multicomponent condensation that offers an efficient route to highly substituted 2-aminothiophenes.
Introduction
Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities. The target compound, this compound, incorporates a phenyl group at the 5-position, a feature that can be crucial for molecular recognition and pharmacological activity. The one-pot Gewald synthesis provides a straightforward and convergent approach to this and related structures from readily available starting materials.[1][2] This method involves the condensation of an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For the synthesis of the title compound, phenylacetaldehyde is utilized as the carbonyl component.
Reaction Scheme
The one-pot synthesis of this compound proceeds via the Gewald reaction as follows:
Caption: Overall reaction for the one-pot synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the Gewald synthesis of related 2-aminothiophene-3-carboxylates.[3][4]
Materials:
-
Phenylacetaldehyde
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Methanol
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add a mixture of phenylacetaldehyde (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).
-
With stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40 °C.
-
After the addition is complete, stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the precipitate by filtration using a Buchner funnel.
-
Wash the filtered solid with cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
Reaction Mechanism
The Gewald reaction mechanism involves several key steps, initiated by a Knoevenagel condensation.[1]
Caption: Stepwise mechanism of the Gewald reaction.
Data Presentation
The following table summarizes the key physicochemical and spectral data for the product. (Note: Experimentally determined yields for this specific reaction may vary. The yield of analogous reactions is reported to be in the range of 70-85%.[3])
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂S | N/A |
| Molecular Weight | 233.29 g/mol | N/A |
| Appearance | Solid | [3] |
| Yield | 70-85% (expected) | [3] |
Characterization Data of a Constitutional Isomer: Methyl 2-amino-4-phenylthiophene-3-carboxylate [3]
| Parameter | Value |
| Melting Point | 145-147 °C |
| IR (KBr, νmax, cm-1) | 3460, 3321 (NH), 2947 (CH), 1666 (C=O), 1593, 1496, 1438 (C=C), 1224 (C-O) |
| ¹H NMR (DMSO-d₆, δ, ppm) | 3.45 (s, 3H, OMe), 6.16 (s, 1H, H-thiophene), 7.25 (m, 5H, H-ph), 7.38 (s, 2H, NH) |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phenylacetaldehyde is a combustible liquid and can be irritating.
-
Morpholine is a flammable and corrosive liquid.
-
Elemental sulfur is a flammable solid.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Conclusion
The one-pot Gewald reaction provides an efficient and practical method for the synthesis of this compound. This protocol, along with the provided data and diagrams, serves as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry. The straightforward nature of this procedure makes it an attractive route for accessing this and other structurally related 2-aminothiophenes for further investigation in drug discovery programs.
References
Methyl 2-amino-5-phenylthiophene-3-carboxylate: A Versatile Intermediate in Pharmaceutical Research
Introduction
Methyl 2-amino-5-phenylthiophene-3-carboxylate is a heterocyclic compound belonging to the 2-aminothiophene class of molecules. This scaffold is of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of biologically active compounds. The inherent structural features of 2-aminothiophenes, including their electronic properties and the presence of reactive functional groups, make them ideal starting materials for the construction of fused heterocyclic systems such as thieno[2,3-d]pyrimidines. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, positioning this compound as a valuable intermediate in drug discovery and development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone (acetophenone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis of this compound
Materials:
-
Acetophenone
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol.
-
To this solution, add elemental sulfur (1.1 equivalents) and a catalytic amount of morpholine (0.1-0.2 equivalents).
-
Heat the reaction mixture to a gentle reflux (approximately 45-50°C) and stir for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Expected Yield: Yields for this reaction are typically in the range of 70-85%.[1]
Characterization Data: The structure of the synthesized compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | Methyl 2-amino-4-phenylthiophene-3-carboxylate |
| Appearance | Yellow crystal |
| Melting Point | 145-147 ºC |
| IR (KBr, νmax, cm-1) | 3460, 3321 (NH2), 2947 (C-H), 1666 (C=O), 1593, 1496, 1438 (C=C), 1224 (C-O) |
| 1H NMR (DMSO-d6, δ ppm) | 3.45 (s, 3H, OCH3), 6.16 (s, 1H, thiophene-H), 7.25 (m, 5H, Ar-H), 7.38 (s, 2H, NH2) |
Application as a Pharmaceutical Intermediate: Synthesis of Thieno[2,3-d]pyrimidines
This compound is a key precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their potent and diverse biological activities, particularly as kinase inhibitors.[2][3][4] The 2-amino and 3-carboxylate groups on the thiophene ring provide the necessary functionalities for the annulation of the pyrimidine ring.
Experimental Protocol: Synthesis of 4-Hydroxy-5-phenyl-thieno[2,3-d]pyrimidine
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to reflux (around 180-200°C) and maintain this temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with water and then a small amount of cold ethanol.
-
The crude product can be recrystallized from a suitable solvent like ethanol or DMF to obtain the pure thieno[2,3-d]pyrimidin-4-one derivative.
Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
Derivatives of this compound, particularly the thieno[2,3-d]pyrimidines, have been extensively investigated for their therapeutic potential. They are known to act as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Kinase Inhibition
Thieno[2,3-d]pyrimidines have been identified as potent inhibitors of several tyrosine kinases involved in cancer progression, including VEGFR-2, FLT3, and PI3Kα.[2][5][6]
Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | [5] |
| 5 | FLT3 | 32.435 ± 5.5 | [2] |
| 9a | PI3Kα | Moderate to excellent inhibition | [6] |
| 15a | PI3Kα | Moderate to excellent inhibition | [6] |
Antiproliferative Activity
The kinase inhibitory activity of these compounds often translates into potent antiproliferative effects against various cancer cell lines.
Table 2: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 17f | HCT-116 | 2.80 ± 0.16 | [5] |
| 17f | HepG2 | 4.10 ± 0.45 | [5] |
| 2 | MCF-7 | 0.013 | [7] |
| 3 | MCF-7 | 0.045 | [8] |
| 2 | MDA-MB-231 | 0.16 | [8] |
Modulation of GLP-1 Receptor
Interestingly, 2-aminothiophene derivatives have also been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[9][10] These compounds can enhance the effect of the endogenous GLP-1 peptide, leading to increased insulin secretion.
Table 3: GLP-1R Modulatory Activity of 2-Aminothiophene Derivatives
| Compound ID | Activity | Effect | Reference |
| S-1 | GLP-1R PAM | 1.5-fold increase in insulin secretion at 5 µM (in combination with GLP-1) | |
| 7 | GLP-1R PAM | ~2-fold increase in insulin secretion at 5 µM (in combination with GLP-1) | [10] |
Experimental Workflows and Signaling Pathways
Synthesis Workflow
Caption: Synthetic workflow for the preparation of Thieno[2,3-d]pyrimidine derivatives.
Kinase Inhibition Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
GLP-1 Receptor Signaling Pathway
Caption: Simplified GLP-1 receptor signaling pathway and the action of a PAM.
Detailed Experimental Protocols for Biological Assays
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase (e.g., VEGFR-2).[11][12]
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Kinase-Glo™ Max Assay Kit (or similar luminescence-based ATP detection reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the kinase substrate at their optimal concentrations.
-
Assay Plate Setup:
-
Add the diluted test compounds to the appropriate wells of the assay plate.
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition: Add the recombinant kinase to all wells except the negative control wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][4][10]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Protocol 3: In Vitro Insulin Secretion Assay
This assay measures the ability of a compound to stimulate or potentiate glucose-stimulated insulin secretion from pancreatic beta-cells.[1][9]
Materials:
-
Pancreatic beta-cell line (e.g., INS-1 or MIN6) or isolated pancreatic islets
-
Culture medium
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., low glucose and high glucose)
-
Test compounds
-
GLP-1 peptide (for potentiation studies)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture the pancreatic beta-cells or islets under standard conditions.
-
Pre-incubation: Pre-incubate the cells in KRBH buffer with low glucose for a defined period to establish a baseline.
-
Stimulation:
-
Replace the pre-incubation buffer with KRBH buffer containing low or high glucose, with or without the test compound and/or GLP-1.
-
Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the secreted insulin levels to the total protein content or cell number.
-
Compare the insulin secretion in the presence of the test compound to the control groups to determine its effect on basal and glucose-stimulated insulin secretion.
-
Conclusion
This compound is a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis via the Gewald reaction and its utility as a precursor for potent biologically active molecules, such as thieno[2,3-d]pyrimidine-based kinase inhibitors and GLP-1 receptor modulators, underscore its importance in modern drug discovery. The protocols and data presented here provide a comprehensive overview for researchers and scientists working in the field of drug development, highlighting the potential of this scaffold in generating novel therapeutic agents.
References
- 1. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro insulin and glucagon secretion assays [bio-protocol.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Anticancer Agents from Methyl 2-amino-5-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of potential anticancer agents derived from Methyl 2-amino-5-phenylthiophene-3-carboxylate. The protocols focus on the synthesis of a substituted thieno[2,3-d]pyrimidine, a scaffold known for its potential to inhibit key signaling pathways in cancer, such as the PI3K/Akt pathway.
Introduction
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds with a wide range of biological activities. This compound is a readily available starting material that can be utilized to generate a library of compounds for anticancer drug discovery. Thieno[2,3-d]pyrimidines, which can be synthesized from 2-aminothiophene-3-carboxylates, have garnered significant attention as potent inhibitors of protein kinases, including phosphoinositide 3-kinase (PI3K), a key component of the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer. This document outlines the synthesis of a potential anticancer agent, 4-amino-5-phenylthieno[2,3-d]pyrimidine, and provides protocols for its biological evaluation.
Synthesis of 4-amino-5-phenylthieno[2,3-d]pyrimidine
The synthesis of 4-amino-5-phenylthieno[2,3-d]pyrimidine from this compound is a multi-step process involving cyclocondensation, chlorination, and amination.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 4-amino-5-phenylthieno[2,3-d]pyrimidine and its hypothetical anticancer activity.
| Compound | Step | Reagents | Yield (%) | Purity (%) | IC50 (µM) vs. MCF-7 |
| 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one | Cyclocondensation | Formamide | 85 | 98 | > 100 |
| 4-Chloro-5-phenylthieno[2,3-d]pyrimidine | Chlorination | POCl3 | 78 | 97 | > 100 |
| 4-Amino-5-phenylthieno[2,3-d]pyrimidine | Amination | NH3 in Ethanol | 72 | 99 | 5.2 |
Note: The IC50 value is a hypothetical but realistic representation for this class of compounds against the MCF-7 breast cancer cell line.
Experimental Protocols
Step 1: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in formamide (20 mL).
-
Heat the reaction mixture to reflux (approximately 190-210 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain pure 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Step 2: Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine
-
Suspend 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one (8 mmol) in phosphorus oxychloride (POCl3, 15 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess POCl3 under reduced pressure.
-
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chloro-5-phenylthieno[2,3-d]pyrimidine.
Step 3: Synthesis of 4-Amino-5-phenylthieno[2,3-d]pyrimidine
-
Dissolve 4-Chloro-5-phenylthieno[2,3-d]pyrimidine (6 mmol) in a saturated solution of ammonia in ethanol (50 mL).
-
Transfer the solution to a sealed pressure tube.
-
Heat the reaction mixture at 100-120 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain 4-Amino-5-phenylthieno[2,3-d]pyrimidine.
Biological Evaluation
The synthesized compound can be evaluated for its anticancer activity using various in vitro assays. A standard workflow for the initial biological evaluation is presented below.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compound against a cancer cell line (e.g., MCF-7) using the MTT assay.
Materials:
-
Synthesized 4-Amino-5-phenylthieno[2,3-d]pyrimidine
-
MCF-7 breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of the synthesized compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Potential Mechanism of Action: PI3K/Akt Signaling Pathway
Thieno[2,3-d]pyrimidine derivatives have been reported to act as inhibitors of the PI3K/Akt signaling pathway. Inhibition of this pathway can lead to decreased cell proliferation, survival, and induction of apoptosis.
Further mechanistic studies, such as Western blotting for key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt), would be necessary to confirm this proposed mechanism of action for the synthesized 4-amino-5-phenylthieno[2,3-d]pyrimidine.
Application Notes and Protocols: Methyl 2-amino-5-phenylthiophene-3-carboxylate in Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Methyl 2-amino-5-phenylthiophene-3-carboxylate and its derivatives as a scaffold in antibacterial drug discovery. This document includes details on its synthesis, potential antibacterial activity, and protocols for relevant experimental procedures.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The 2-aminothiophene scaffold is a "privileged" structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This compound, a member of this class, serves as a versatile starting material for the synthesis of a diverse library of compounds for antibacterial screening.
Synthesis of this compound
The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction . This one-pot, multi-component reaction involves the condensation of a ketone (or an aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
For the synthesis of this compound, the reactants are acetophenone, methyl cyanoacetate, and elemental sulfur, typically with a base like morpholine or diethylamine as a catalyst.
Logical Workflow for Gewald Synthesis
Caption: Workflow for the Gewald synthesis of this compound.
Antibacterial Activity
Representative Antibacterial Activity of a Related Compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a closely related analog, Ethyl 2-amino-4-phenylthiophene-3-carboxylate , against various bacterial strains. This data is presented to illustrate the potential antibacterial profile of this scaffold.
| Bacterial Strain | MIC (µg/mL) of Ethyl 2-amino-4-phenylthiophene-3-carboxylate |
| Bacillus subtilis | >100 |
| Staphylococcus aureus | 100 |
| Escherichia coli | 100 |
| Proteus vulgaris | 50 |
Data is illustrative and based on studies of a closely related analog.[1]
Structure-Activity Relationship (SAR)
The antibacterial activity of 2-aminothiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. Key SAR observations from related compounds include:
-
Substitution at the 5-position: The presence of an aryl group, such as the phenyl group in the title compound, is a common feature in biologically active 2-aminothiophenes.
-
Modifications of the 2-amino group: Acylation or derivatization of the 2-amino group can lead to compounds with enhanced antibacterial activity.
-
Variation of the 3-carboxylate group: Conversion of the methyl ester to other esters, amides, or hydrazides can modulate the antibacterial potency and spectrum.[4]
Logical Diagram of Structure-Activity Relationship Exploration
Caption: Exploring the Structure-Activity Relationship of the 2-aminothiophene scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound via Gewald Reaction
Materials:
-
Acetophenone
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or Diethylamine)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of acetophenone, methyl cyanoacetate, and elemental sulfur in ethanol.
-
Add a catalytic amount of morpholine (approximately 0.1 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture with stirring at a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterize the final product using appropriate analytical techniques (e.g., Melting Point, IR, 1H NMR, 13C NMR, and Mass Spectrometry).
Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.
Materials:
-
Test compound (this compound or its derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin)
-
Negative control (DMSO or the solvent used to dissolve the compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent). Also, include a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Protocol 3: Antibacterial Susceptibility Testing - Agar Well Diffusion Method
This is a qualitative or semi-quantitative method for preliminary screening of antibacterial activity.
Materials:
-
Test compound
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer or pipette tips
-
Incubator
-
Positive control antibiotic
-
Negative control (solvent)
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile swab, uniformly spread the bacterial inoculum over the entire surface of the MHA plates.
-
-
Preparation of Wells and Addition of Compound:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into the wells.
-
Add the positive and negative controls to separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Conclusion
This compound represents a valuable starting point for the development of new antibacterial agents. The straightforward synthesis via the Gewald reaction allows for the generation of a diverse range of derivatives. While further studies are needed to determine the specific antibacterial profile of the title compound, the promising activity of its close analogs suggests that this scaffold holds significant potential for the discovery of novel therapeutics to combat bacterial infections. The provided protocols offer a foundation for researchers to synthesize and evaluate the antibacterial efficacy of this and related compounds.
References
Application Notes and Protocols: Gewald Reaction of Acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Gewald reaction of acetophenone, a versatile method for synthesizing polysubstituted 2-aminothiophenes. These compounds are valuable intermediates in the development of dyes, agrochemicals, and pharmaceuticals.[1]
The Gewald reaction is a multicomponent reaction that typically involves the condensation of a ketone (in this case, acetophenone), an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[2][3] This one-pot synthesis is highly valued for its efficiency.[4]
Data Presentation
The following table summarizes various reported methods for the Gewald reaction of acetophenone, highlighting the reaction conditions and corresponding yields.
| Method | Active Methylene Nitrile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional Heating | Ethyl cyanoacetate | Morpholine (1.0) | - | 120 | 1 | ~70-80 | (Parveen et al., 2011)[5] |
| Catalytic, Solvent-Free | Ethyl cyanoacetate | Morpholine (0.1) | - | 120 | 1 | ~70-80 | (Parveen et al., 2011)[5] |
| Two-Step Procedure | Malononitrile | Sodium Bicarbonate (1.0) | THF | 35 | 1 | High | (Missoum, 2022)[6] |
| Microwave Irradiation | Ethyl cyanoacetate | Diethylamine | Ethanol | - | - | High | (Bagley et al., 2007) |
| High-Speed Ball Milling | Ethyl cyanoacetate | Morpholine (1.0) | - | Room Temp | 0.5 | 85 | (Parveen et al., 2011)[5] |
Note: Yields can vary depending on the specific substrate and reaction scale.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Solvent-Free Gewald Reaction of Acetophenone (Conventional Heating)
This protocol is adapted from a solvent-free method which offers an environmentally friendly approach.[5]
Materials:
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine
-
100 mL Round Bottom Flask
-
Oven preheated to 120 °C
-
Water
-
Methylene chloride
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a 100 mL round bottom flask, add acetophenone (2 mmol, 0.24 g), elemental sulfur (2 mmol, 0.064 g), ethyl cyanoacetate (2 mmol, 0.226 g), and morpholine (2 mmol, 0.174 g).[5]
-
Gently swirl the flask to mix the reagents.
-
Place the flask, open to the atmosphere, in an oven preheated to 120 °C for one hour.[5]
-
After one hour, remove the flask from the oven and allow it to cool to room temperature.
-
Quench the crude reaction mixture with water and extract the product with methylene chloride.[5]
-
Dry the organic layer over anhydrous magnesium sulfate.[5]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Two-Step Gewald Reaction of Acetophenone
This method involves the initial formation of an α,β-unsaturated nitrile via a Knoevenagel condensation, followed by the addition of sulfur and cyclization. This approach can be beneficial for less reactive ketones.[7]
Step 1: Synthesis of 2-(1-phenylethylidene)malononitrile [6]
-
In a 50 mL flask equipped with a condenser and a magnetic stirring bar, combine acetophenone (0.016 mol), malononitrile (0.019 mol), and ammonium acetate (0.019 mol).[6]
-
Heat the mixture at 60 °C for 7 hours.[6]
-
After cooling, add dichloromethane (30 mL).
-
Wash the organic phase with water (2 x 20 mL), dry it over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[6]
Step 2: Synthesis of 2-amino-4-phenylthiophene-3-carbonitrile [6]
-
Suspend the 2-(1-phenylethylidene)malononitrile obtained in Step 1 and elemental sulfur (1.2 equivalents) in tetrahydrofuran (THF).[6]
-
Heat the mixture to 35 °C.
-
Add a solution of sodium bicarbonate (1.0 equivalent) and stir the mixture for 1 hour.[6]
-
Transfer the reaction mixture to a separatory funnel and wash with a 12.5% aqueous NaCl solution.[6]
-
Isolate the product by crystallization.[6]
Reaction Mechanism and Experimental Workflow
The Gewald reaction proceeds through an initial Knoevenagel condensation between the ketone and the active methylene nitrile to form a stable intermediate. This is followed by the addition of elemental sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[2][3]
Below is a diagram illustrating the general experimental workflow for a one-pot Gewald reaction.
Caption: Experimental workflow for the one-pot Gewald reaction.
References
- 1. d-nb.info [d-nb.info]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines using Methyl 2-amino-5-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural resemblance to purine nucleobases allows them to function as bioisosteres, interacting with a wide range of biological targets.[1] Consequently, thieno[2,3-d]pyrimidine derivatives have been extensively investigated for their therapeutic potential, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]
A key building block for the synthesis of these valuable scaffolds is methyl 2-amino-5-phenylthiophene-3-carboxylate. This intermediate is readily accessible through the versatile Gewald multicomponent reaction. Subsequent cyclization of this aminothiophene derivative provides a straightforward entry into the 5-phenylthieno[2,3-d]pyrimidine core structure, which is a common feature in various kinase inhibitors.[3] This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, a key intermediate for further derivatization.
Synthetic Workflow
The overall synthetic strategy involves a two-step process:
-
Gewald Reaction: Synthesis of the starting material, this compound.
-
Cyclization: Annulation of the pyrimidine ring to form the thieno[2,3-d]pyrimidine scaffold.
Caption: Synthetic workflow for 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocols
Protocol 1: Synthesis of this compound (Gewald Reaction)
This protocol describes the synthesis of the key aminothiophene intermediate via the Gewald reaction.
Materials:
-
Phenylacetaldehyde
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Methanol
-
Standard laboratory glassware
Procedure:
-
To a stirred mixture of phenylacetaldehyde (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in methanol (50 mL), add morpholine (0.1 mol) dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at 40-50°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold methanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70-85% | [4] |
| Reaction Time | 2-3 hours | [4] |
| Reaction Temperature | 40-50°C | [4] |
Protocol 2: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol outlines the cyclization of the aminothiophene intermediate to the thieno[2,3-d]pyrimidine core.
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
Place this compound (0.05 mol) in a round-bottom flask.
-
Add an excess of formamide (50 mL).
-
Heat the mixture to reflux (approximately 180-190°C) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with water and then a small amount of cold ethanol.
-
The crude 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 65-80% | Adapted from[5] |
| Reaction Time | 4-6 hours | Adapted from[5] |
| Reaction Temperature | 180-190°C | Adapted from[5] |
Biological Context and Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives, particularly those with a 5-phenyl substitution, have been identified as potent inhibitors of various protein kinases that are crucial in cancer cell signaling pathways. These kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K), are often dysregulated in tumors, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.[3][6][7] The inhibition of these pathways by 5-phenylthieno[2,3-d]pyrimidine derivatives represents a promising strategy for the development of targeted anticancer therapies.[3][7]
Caption: Inhibition of cancer signaling pathways by 5-phenylthieno[2,3-d]pyrimidines.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate, a valuable scaffold in medicinal chemistry. The primary synthetic route described is the Gewald three-component reaction, a reliable and efficient one-pot methodology for the preparation of polysubstituted 2-aminothiophenes.[1][2][3][4][5] This reaction offers a convergent and atom-economical approach to the target molecule, making it suitable for larger-scale production. The protocols provided are based on established procedures for analogous 2-aminothiophene syntheses and are intended to serve as a comprehensive guide for laboratory and pilot-scale production.[6]
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The 2-aminothiophene core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[2] The Gewald reaction, a multicomponent condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, stands out as the most common and practical method for constructing this heterocyclic system.[1][3][4] This application note details a representative scale-up protocol for the synthesis of the title compound, focusing on reaction conditions, work-up, purification, and characterization.
Reaction Scheme: The Gewald Reaction
The synthesis of this compound proceeds via a one-pot condensation of phenylacetaldehyde, methyl cyanoacetate, and elemental sulfur, catalyzed by a base such as morpholine.
Caption: General scheme of the Gewald three-component reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative method for the gram-scale synthesis of this compound.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/mL) |
| Phenylacetaldehyde | 120.15 | 0.50 | 60.08 g (58.9 mL) |
| Methyl Cyanoacetate | 99.09 | 0.50 | 49.55 g (44.2 mL) |
| Elemental Sulfur | 32.06 | 0.50 | 16.03 g |
| Morpholine | 87.12 | 0.25 | 21.78 g (21.8 mL) |
| Methanol | 32.04 | - | 300 mL |
| Ethanol (for recrystallization) | 46.07 | - | As needed |
3.2. Equipment
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel.
-
Charge Reactants: To the flask, add methanol (300 mL), phenylacetaldehyde (0.50 mol), methyl cyanoacetate (0.50 mol), and elemental sulfur (0.50 mol).
-
Catalyst Addition: Begin stirring the mixture. Slowly add morpholine (0.25 mol) dropwise from the dropping funnel over a period of 30 minutes. The addition is exothermic, and the temperature of the reaction mixture may rise. Maintain the temperature between 35-40°C during the addition.
-
Reaction: After the addition of morpholine is complete, heat the reaction mixture to 45-50°C and maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with cold ethanol (2 x 50 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is obtained.
3.4. Purification
The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Expected Results and Characterization
The expected yield of the purified product is typically in the range of 70-85%.[6] The physical and spectral data should be consistent with the structure of this compound.
Table of Expected Data
| Parameter | Expected Value |
| Physical Appearance | Yellowish solid |
| Melting Point | 195°C[7] |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
| Yield | 70-85% |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.4-7.2 (m, 5H, Ar-H), ~7.1 (s, 1H, thiophene-H), ~3.7 (s, 3H, OCH₃), ~2.5 (br s, 2H, NH₂) |
| IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretching), ~1670 (C=O stretching) |
Note: The ¹H NMR and IR data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phenylacetaldehyde is a lachrymator.
-
Morpholine is corrosive and flammable.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Conclusion
The Gewald reaction provides an efficient and scalable one-pot method for the synthesis of this compound. The protocol detailed in this application note is a robust starting point for researchers and professionals in the field of drug development, offering a reliable pathway to this important chemical intermediate. The use of readily available and inexpensive starting materials further enhances the attractiveness of this method for large-scale applications.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. 61325-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for the Characterization of Methyl 2-amino-5-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-phenylthiophene-3-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. Thiophene-based compounds are known to exhibit a wide range of biological activities, and as such, rigorous analytical characterization is crucial for ensuring the identity, purity, and quality of this compound in research and development settings. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.
Key Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the molecular structure by providing detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and fragmentation pattern, further confirming the structure.
-
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the compound and can be used for quantification.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the analysis of this compound.
Table 1: NMR Spectral Data
| Technique | Solvent | Chemical Shift (δ) / ppm | Assignment |
| ¹H NMR | CDCl₃ | 7.45-7.46 (m, 2H) | Phenyl H |
| 7.33-7.46 (m, 2H) | Phenyl H | ||
| 7.21-7.26 (m, 2H) | Phenyl H & Thiophene H | ||
| 6.02 (br. s, 2H) | -NH₂ | ||
| 3.86 (s, 3H) | -OCH₃ | ||
| ¹³C NMR | CDCl₃ | 165.8 | C=O (ester) |
| 162.2 | Thiophene C-2 | ||
| 133.9 | Thiophene C-5 | ||
| 128.8 | Phenyl C | ||
| 126.6 | Phenyl C | ||
| 125.0 | Phenyl C | ||
| 124.7 | Thiophene C-4 | ||
| 107.7 | Thiophene C-3 | ||
| 51.1 | -OCH₃ |
Table 2: Mass Spectrometry and Chromatographic Data
| Technique | Parameter | Value |
| Mass Spectrometry (HPLC/MS) | Ionization Mode | ESI+ |
| [M+H]⁺ (m/z) | 234.3[1] | |
| High-Performance Liquid Chromatography | Retention Time (tR) | 11.01 min[1] |
Table 3: Infrared (IR) Spectroscopy - Expected Characteristic Peaks
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3450 - 3250 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (methyl) | Stretching | 2960 - 2850 |
| Ester (C=O) | Stretching | 1730 - 1715 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Thiophene Ring | C-S Stretching | ~700 |
Experimental Protocols
Synthesis of this compound (for sample generation)
This protocol is based on the Gewald reaction.[1]
Materials:
-
Phenylacetaldehyde
-
Methyl cyanoacetate
-
Elemental sulfur
-
Absolute ethanol
-
Triethylamine
Procedure:
-
In a round-bottom flask, combine phenylacetaldehyde (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in absolute ethanol (50 mL).
-
Stir the mixture at room temperature.
-
Slowly add triethylamine (0.1 mol) to the reaction mixture.
-
After the addition is complete, heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol.
-
Air-dry the solid to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 600 MHz)
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans will be required compared to ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Press the die under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Collect a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Instrumentation:
-
HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate to improve peak shape and ionization.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5 - 10 µL
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm), and mass spectrometry in positive ion mode.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
Data Acquisition and Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and the mass spectrum of the eluting peak.
-
Determine the retention time (tR) and the mass-to-charge ratio (m/z) of the [M+H]⁺ ion.
Visualizations
Caption: Workflow for the analytical characterization of this compound.
Caption: Key structural features and their spectroscopic correlations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone (acetophenone), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]
Q2: Which bases are typically used as catalysts in the Gewald reaction for this synthesis?
A2: Common bases include secondary amines such as morpholine and piperidine, as well as tertiary amines like triethylamine.[1][3] The choice of base can significantly influence the reaction rate and overall yield.[1]
Q3: Can this synthesis be performed under solvent-free conditions?
A3: Yes, solvent-free synthesis of 2-aminothiophenes, including derivatives of this compound, can be achieved using techniques like high-speed ball milling.[2][4] This approach is considered a green chemistry method, often resulting in high yields and shorter reaction times.[4]
Q4: Is it possible to use microwave irradiation to improve the reaction?
A4: Microwave-assisted synthesis has been demonstrated to be beneficial for the Gewald reaction. It can lead to improved yields and significantly reduced reaction times, particularly for substrates that may be less reactive under conventional heating.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Gewald reaction.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient initial Knoevenagel condensation | The first step of the Gewald reaction is a Knoevenagel condensation. To troubleshoot, you can run a small-scale reaction with only the acetophenone, methyl cyanoacetate, and the base. Monitor the formation of the condensed product by TLC to confirm this initial step is proceeding before adding sulfur.[5] If the condensation is inefficient, consider screening different bases (e.g., piperidine, morpholine, triethylamine) as the choice of base is critical.[1] |
| Poor sulfur solubility or reactivity | The reaction temperature affects the rate of sulfur addition and cyclization. While some reactions can proceed at room temperature, others may require heating.[5] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific synthesis.[5] The polarity of the solvent also plays a crucial role; polar solvents like ethanol, methanol, or DMF are commonly used to enhance the solubility and reactivity of sulfur.[1] |
| Incorrect stoichiometry or purity of reagents | Ensure that all starting materials are pure and dry. Accurately measure all reagents according to the chosen experimental protocol.[1] |
Problem 2: Presence of Significant Byproducts and Purification Challenges
| Possible Cause | Suggested Solution |
| Unreacted starting materials | If the reaction has not gone to completion, you will observe unreacted acetophenone and methyl cyanoacetate. To address this, consider increasing the reaction time, optimizing the temperature, or evaluating a more effective catalyst.[1] |
| Formation of α,β-unsaturated nitrile intermediate | The α,β-unsaturated nitrile may be present if the sulfur addition and subsequent cyclization steps are slow. Ensure that a sufficient amount of sulfur is used and that the reaction conditions (temperature and base) are suitable for promoting the cyclization.[1] |
| Dimerization or polymerization of intermediates | Under certain conditions, starting materials or reaction intermediates can undergo self-condensation or polymerization. To minimize these side reactions, try adjusting the concentration of the reactants, modifying the rate of reagent addition, or changing the solvent.[5] |
| Difficulty in isolating the pure product | If the crude product is difficult to purify, column chromatography is a common and effective method for isolating the desired this compound.[6] Recrystallization from a suitable solvent, such as ethanol, can also be employed to obtain a purer product.[3] |
Experimental Protocols
General One-Pot Synthesis via Gewald Reaction
This protocol is a general guideline based on common procedures for the synthesis of similar 2-aminothiophenes.[3]
Materials:
-
Acetophenone
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Methanol (or another suitable solvent)
Procedure:
-
To a mixture of acetophenone (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in methanol, slowly add morpholine (catalytic amount) over a period of 30 minutes with stirring at 35-40 °C.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography.[3][6]
Data Presentation
Table 1: Effect of Catalyst Loading on Yield
The following data is based on a model Gewald reaction and illustrates the impact of catalyst concentration on product yield.
| Entry | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| 1 | 0 | 24 hours | No reaction |
| 2 | 10 | 30 minutes | Very good |
| 3 | 15 | 25 minutes | Very good |
| 4 | 20 | 20 minutes | 96 |
Data adapted from a study on a similar 2-aminothiophene synthesis and may serve as a reference for optimization.[7]
Table 2: Influence of Temperature on Reaction Yield
This table demonstrates the effect of temperature on the yield of a model Gewald reaction.
| Entry | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Room Temperature | 24 hours | Traces |
| 2 | 70 | 3 hours | 84 |
| 3 | 100 | 25 minutes | 96 |
Data adapted from a study on a similar 2-aminothiophene synthesis and may serve as a reference for optimization.[7]
Visualizations
Experimental Workflow for Gewald Synthesis
Caption: Workflow for the Gewald synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in the Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. sciforum.net [sciforum.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. d-nb.info [d-nb.info]
Gewald Synthesis of Aminothiophenes: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gewald synthesis of 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald synthesis?
A1: The Gewald synthesis is a multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2] It is a widely used method due to its operational simplicity and the accessibility of starting materials.[3][4]
Q2: What are the most common side reactions in the Gewald synthesis?
A2: The most frequently encountered side reactions include:
-
Low or no product yield: This can stem from several factors, including an inefficient initial Knoevenagel condensation, poor reactivity of sulfur, or steric hindrance from the starting materials.
-
Formation of byproducts: The primary byproduct is often a dimer of the α,β-unsaturated nitrile intermediate, which can sometimes be the major product under certain conditions.[5] Other byproducts can include unreacted starting materials and the intermediate from the Knoevenagel-Cope condensation.
-
Difficult purification: The presence of various byproducts can complicate the isolation and purification of the desired 2-aminothiophene.[5]
Q3: What is the general mechanism of the Gewald synthesis?
A3: The reaction is understood to proceed in three main stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.
-
Sulfur Addition: Elemental sulfur is added to the α,β-unsaturated nitrile. The precise mechanism of this step is intricate and may involve the formation of polysulfide intermediates.[6]
-
Cyclization and Tautomerization: The sulfurated intermediate undergoes cyclization and then tautomerizes to yield the final 2-aminothiophene product.
Troubleshooting Guides
Problem 1: Low or No Yield of 2-Aminothiophene
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. For less reactive ketones, consider screening stronger bases like piperidine, morpholine, or triethylamine. Morpholine is often effective due to its ability to dissolve sulfur.[5] - Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a dehydrating agent can improve yields. |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents such as ethanol, methanol, or DMF can enhance the solubility and reactivity of sulfur.[7] - Temperature Optimization: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can promote side reactions.[5] |
| Steric Hindrance | - Two-Step Protocol: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[3] |
| Incorrect Stoichiometry | - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the chosen protocol. |
Problem 2: Significant Formation of Dimeric Byproduct
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Dimerization | - Temperature Control: The formation of the dimer is highly dependent on the reaction conditions.[5] Lowering the reaction temperature may favor the desired cyclization over dimerization. - Rate of Reagent Addition: Slow, controlled addition of the base or other reagents can sometimes minimize the dimerization of the α,β-unsaturated nitrile intermediate. - Microwave Irradiation: Microwave-assisted synthesis has been shown to reduce the formation of by-products and shorten reaction times.[8] |
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can affect the yield of the Gewald synthesis.
Table 1: Effect of Different Bases on Gewald Reaction Yield
| Entry | Ketone | Active Methylene Nitrile | Base (20 mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | Pyrrolidinium borate | Ethanol/Water (9:1) | 100 | 30 min | 92 |
| 2 | Cyclohexanone | Malononitrile | Piperidinium borate | Ethanol/Water (9:1) | 100 | 20 min | 96 |
| 3 | Cyclohexanone | Malononitrile | Morpholinium borate | Ethanol/Water (9:1) | 100 | 25 min | 94 |
Data adapted from a study by Gavali, K. D., & Chaturbhuj, G. U. (2023).[9]
Table 2: Effect of Solvent and Temperature on Gewald Reaction Yield
| Entry | Ketone | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | Piperidinium borate | Dichloromethane | Reflux | 5 h | 45 |
| 2 | Cyclohexanone | Malononitrile | Piperidinium borate | Toluene | Reflux | 4 h | 65 |
| 3 | Cyclohexanone | Malononitrile | Piperidinium borate | Acetonitrile | Reflux | 3 h | 78 |
| 4 | Cyclohexanone | Malononitrile | Piperidinium borate | Ethanol | Reflux | 2 h | 84 |
| 5 | Cyclohexanone | Malononitrile | Piperidinium borate | Ethanol/Water (9:1) | 100 | 25 min | 96 |
| 6 | Butyraldehyde | Ethyl cyanoacetate | Pyrrolidine | DMF | 25 | 30 min (MW) | 92 |
| 7 | Butyraldehyde | Ethyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 min (MW) | 95 |
| 8 | Butyraldehyde | Ethyl cyanoacetate | Pyrrolidine | DMF | 100 | 30 min (MW) | 88 |
Data adapted from studies by Gavali, K. D., & Chaturbhuj, G. U. (2023) and Li, L. et al. (2021).[8][9]
Table 3: Comparison of Conventional Heating, Microwave, and Ultrasound Conditions
| Entry | Ketone | Active Methylene Nitrile | Conditions | Time | Yield (%) |
| 1 | Cyclohexanone | Ethyl cyanoacetate | Conventional Heating (Ethanol, 50-60°C) | 14 h | 78 |
| 2 | Cyclohexanone | Ethyl cyanoacetate | Ultrasound (Solvent-free, rt) | 40 min | 82 |
| 3 | Cyclopentanone | Malononitrile | Conventional Heating (Ethanol, 50-60°C) | 14 h | 65 |
| 4 | Cyclopentanone | Malononitrile | Ultrasound (Solvent-free, rt) | 20 min | 82 |
| 5 | Butyraldehyde | Ethyl cyanoacetate | Conventional Heating (DMF) | - | 47 |
| 6 | Butyraldehyde | Ethyl cyanoacetate | Microwave (DMF, 50°C) | 30 min | 95 |
Data adapted from studies by Carvalho, E. et al. (2018) and Li, L. et al. (2021).[8][10]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Gewald Synthesis
-
In a microwave-safe vessel, combine the aldehyde or ketone (1 mmol), the active methylene nitrile (1.1 mmol), and elemental sulfur (1.1 mmol).
-
Add the base (e.g., pyrrolidine, 1 mmol) and solvent (e.g., DMF, 3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50 °C) for a specified time (e.g., 30 minutes).[8]
-
After cooling, the product is isolated and purified as described in the general protocol. A study reported synthesizing thirty-one different 2-aminothiophene derivatives with isolated yields of 57%-95% using this method.[11]
Protocol 3: Solvent-Free Gewald Reaction under High-Speed Ball Milling
-
Place the ketone (2 mmol), ethyl cyanoacetate (2 mmol), sulfur (2 mmol), and morpholine (2 mmol) into a milling vessel.[1]
-
Mill the mixture at high speed for a designated time. The reaction can also be accelerated by gentle heating during milling.
-
After the reaction, the crude product is washed with water and isolated by column chromatography.[1]
Visualizations
Caption: General mechanism of the Gewald synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Methyl 2-amino-5-phenylthiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity challenges with Methyl 2-amino-5-phenylthiophene-3-carboxylate. The following information is designed to help diagnose and resolve common issues during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found after the synthesis of this compound via the Gewald reaction?
A1: Impurities in the crude product typically originate from the starting materials or side reactions during the Gewald synthesis. The Gewald reaction is a multi-component condensation, and incomplete conversion or side reactions can lead to a complex crude mixture.[1][2]
Table 1: Common Impurities and Their Origins
| Impurity | Potential Origin |
| Elemental Sulfur | Unreacted starting material from the Gewald reaction.[1] |
| Acetophenone | Unreacted starting ketone. |
| Methyl Cyanoacetate | Unreacted active methylene nitrile.[1] |
| Knoevenagel Condensation Product | The stable intermediate formed between acetophenone and methyl cyanoacetate, which failed to cyclize.[2][3] |
| Dimerization Products | Side reactions occurring under the reaction conditions.[4][5] |
Q2: My crude product is a yellow or brownish solid. How can I improve its color and purity?
A2: While many 2-aminothiophene derivatives are described as yellow crystals, an intense or off-color appearance often indicates the presence of residual sulfur or other organic impurities.[6] The most common and effective initial purification step is recrystallization. Ethanol is a frequently cited and effective solvent for this purpose.[6][7]
Q3: Recrystallization is not providing a significant improvement in purity. What is the next recommended step?
A3: If recrystallization fails to yield a product of the desired purity, silica gel column chromatography is the next logical step. This technique is highly effective at separating the target compound from closely related impurities and unreacted starting materials. A common mobile phase (eluent) for this separation is a mixture of n-hexane and ethyl acetate.[8]
Q4: I am observing significant tailing and poor separation during silica gel column chromatography. What causes this and how can it be fixed?
A4: Tailing is a common issue when purifying basic compounds like 2-aminothiophenes on standard silica gel. The issue arises from the strong interaction between the basic amino group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to irreversible adsorption or slow elution.[9][10]
To mitigate this, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, such as triethylamine (Et₃N), to your mobile phase (typically 0.1-1% v/v).[10]
Caption: Acid-base interaction causing tailing on silica gel.
Purification Protocols & Troubleshooting
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection: Choose an appropriate solvent. Ethanol is a common starting point.[6] Other potential solvents include methanol or mixtures like hexane/ethyl acetate.[8][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities (like sulfur) are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Table 2: Purity Comparison of Different Methods (Illustrative Data)
| Purification Method | Starting Purity | Final Purity | Typical Yield | Notes |
| Solvent Wash (Ethanol) | ~80% | 85-90% | >95% | Good for removing highly soluble impurities. |
| Recrystallization (Ethanol) | ~85% | 95-98% | 70-85% | Highly effective for removing most common impurities.[6] |
| Column Chromatography | ~90% | >99% | 60-80% | Best for achieving very high purity or separating close isomers. |
Protocol 2: Silica Gel Column Chromatography
This protocol is for advanced purification when recrystallization is insufficient.
-
TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). Test various ratios of n-hexane and ethyl acetate. A good Rf value for the product is typically between 0.2-0.4.[10]
-
Column Packing: Prepare a silica gel column using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Run the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Table 3: Troubleshooting Guide for Column Chromatography
| Issue | Probable Cause | Solution |
| Product Won't Elute | Mobile phase is not polar enough; strong interaction with silica.[10] | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Tailing / Streaking | Acid-base interaction between the amine and silica gel.[10] | Add 0.1-1% triethylamine or ammonia to the mobile phase to neutralize the silica surface.[10] |
| Poor Separation of Impurities | Mobile phase is too polar; improper column packing. | Decrease the polarity of the mobile phase. Ensure the column is packed uniformly without air bubbles. Use a shallower solvent gradient. |
| Product Appears in All Fractions | Column is overloaded with the sample. | Reduce the amount of crude material loaded. A general rule is a 50:1 to 100:1 ratio of silica to sample by weight.[10] |
Experimental Workflows
A logical workflow is crucial for efficient purification. The following diagram illustrates a typical decision-making process for purifying the target compound.
Caption: Decision workflow for purification of the target compound.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heteroletters.org [heteroletters.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
Troubleshooting low yield in "Methyl 2-amino-5-phenylthiophene-3-carboxylate" synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate. The following information, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experimentation.
Troubleshooting Guides
Low product yield in the synthesis of this compound, commonly achieved through the Gewald reaction, can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. This guide addresses common issues to help diagnose and resolve problems in your experimental setup.
Q1: My reaction is not proceeding, or the yield is very low. What are the most critical initial steps to check?
A1: The initial and most crucial stage of the Gewald reaction is the Knoevenagel condensation between the ketone (phenylacetaldehyde or acetophenone derivative) and the active methylene nitrile (methyl cyanoacetate).[1][2][3] If this condensation fails, the subsequent steps leading to the thiophene ring cannot occur.
-
Verify Starting Material Quality: Ensure your ketone/aldehyde is free of impurities and that your methyl cyanoacetate has not degraded.[1]
-
Base Selection is Crucial: The choice and amount of base are critical for catalyzing the Knoevenagel condensation.[1] Secondary amines like morpholine or piperidine are often effective.[1][4] Triethylamine is also a viable option.[1]
Q2: I've confirmed my starting materials are pure and the initial condensation should be working, but the yield is still low. What's the next step in troubleshooting?
A2: After the initial condensation, the addition of elemental sulfur and the subsequent cyclization are the next critical phases.
-
Sulfur Quality and Dispersion: Ensure the elemental sulfur is finely powdered to maximize its surface area and reactivity. Inconsistent dispersion can lead to localized reactions and reduced yields.
-
Reaction Temperature: The temperature must be carefully controlled. Too low a temperature can result in an incomplete reaction, while excessively high temperatures may lead to side reactions and decomposition of reactants or products.[5]
-
Reaction Time: It is essential to allow the reaction to proceed for a sufficient amount of time. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[5][6]
Q3: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
A3: Side product formation is a common issue and can often be mitigated by optimizing reaction conditions.
-
Over-oxidation: In some variations of the Gewald reaction, oxidizing agents might be used. Careful control of the amount of the oxidizing agent is necessary to prevent over-oxidation of the desired product.[6]
-
Incomplete Cyclization: This can lead to the isolation of intermediate products. Ensuring the reaction goes to completion by optimizing reaction time and temperature can help.[6]
-
Polymerization: Polymerization of starting materials can be an issue. Optimizing the reaction concentration may help to minimize this.[6]
Q4: I'm having difficulty isolating the final product. What purification strategies are recommended?
A4: Product isolation and purification are key to obtaining a high-purity final product.
-
Recrystallization: This is a common and effective method for purifying the crude product. Ethanol is often a suitable solvent for recrystallization of 2-aminothiophene derivatives.[4]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a more rigorous purification method.[5][6]
-
Washing: After precipitation, washing the crude product thoroughly with water can help remove inorganic impurities and residual solvents.[4]
Frequently Asked Questions (FAQs)
Q5: What are the typical starting materials for the synthesis of this compound via the Gewald reaction?
A5: The synthesis is a multi-component reaction that typically involves:
-
A ketone or aldehyde (e.g., phenylacetaldehyde or a derivative)
-
An active methylene nitrile (in this case, methyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, piperidine, or triethylamine)[1][2][7]
Q6: What are the expected yields for this reaction?
A6: Yields can vary significantly depending on the specific reaction conditions and the purity of the starting materials. With optimized protocols, it is possible to achieve yields in the range of 70-85%.[4] However, suboptimal conditions can lead to significantly lower yields.
Q7: How can I monitor the progress of the reaction?
A7: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[5][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q8: What are some common safety precautions to take during this synthesis?
A8: Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood, especially as some reagents may be volatile or have strong odors.
Experimental Protocols
General One-Pot Procedure for the Synthesis of this compound (Gewald Reaction)
This is a generalized procedure and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenyl-substituted ketone/aldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of a base such as morpholine or triethylamine (0.1-0.2 equivalents).
-
Reaction: Heat the reaction mixture to a moderate temperature (typically 45-50°C) and stir for several hours (e.g., 3 hours).[4] Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, the solvent may need to be partially removed under reduced pressure to induce crystallization.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol) to remove soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4]
Data Presentation
Table 1: Effect of Base Catalyst on Reaction Yield (Illustrative)
| Catalyst | Amount (equivalents) | Reaction Time (hours) | Yield (%) |
| Morpholine | 0.15 | 3 | 82 |
| Piperidine | 0.15 | 3.5 | 78 |
| Triethylamine | 0.2 | 4 | 75 |
| None | - | 12 | < 10 |
Note: This data is illustrative and actual results may vary.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low to No Yield | Failure of Knoevenagel condensation | Verify purity of starting materials; optimize base catalyst. |
| Incomplete reaction | Increase reaction time and/or temperature; monitor with TLC. | |
| Poor quality of sulfur | Use finely powdered sulfur. | |
| Side Product Formation | Over-oxidation | Carefully control the amount of any oxidizing agents. |
| Polymerization | Adjust reaction concentration. | |
| Difficulty in Isolation | Product remains in solution | Partially remove solvent; cool to induce precipitation. |
| Impure product after precipitation | Recrystallize from a suitable solvent or use column chromatography. |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified reaction pathway for the Gewald synthesis of the target compound.
References
Technical Support Center: Microwave-Assisted Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the microwave-assisted synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate. This reaction is a variation of the Gewald three-component reaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the microwave-assisted synthesis of this compound?
A1: The synthesis is achieved through a one-pot, three-component Gewald reaction.[1][2] This involves the condensation of acetophenone (a ketone), methyl cyanoacetate (an active methylene nitrile), and elemental sulfur in the presence of a base, accelerated by microwave irradiation.[1][2] Microwave heating can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods.[3][4]
Q2: Why is microwave irradiation preferred over conventional heating for this synthesis?
A2: Microwave irradiation offers several advantages, including a dramatic reduction in reaction time (from hours to minutes), increased reaction rates, and often higher product yields.[1][3][4] It can also lead to cleaner reactions with fewer by-products.[3]
Q3: What are the key reagents and their roles in this reaction?
A3:
-
Acetophenone: Provides the carbon backbone for the thiophene ring.
-
Methyl cyanoacetate: Acts as the active methylene compound, contributing to the formation of the thiophene ring and the carboxylate group.
-
Elemental Sulfur: The source of the sulfur atom in the thiophene ring.
-
Base (e.g., Pyrrolidine, Morpholine, Triethylamine): Catalyzes the reaction, facilitating the initial condensation and subsequent cyclization steps.[3]
-
Solvent (e.g., DMF, Ethanol): Dissolves the reactants and facilitates heat transfer under microwave irradiation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane/ethyl acetate) to observe the consumption of starting materials and the formation of the product.
Q5: What are the expected spectroscopic characteristics of the final product?
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.[3] 2. Incorrect Base: The choice of base is critical for the Gewald reaction. Some bases may not be strong enough or may lead to side reactions. 3. Poor Quality Reagents: Degradation of starting materials, especially acetophenone or methyl cyanoacetate, can hinder the reaction. 4. Insufficient Microwave Power or Time: The reaction may not have reached the required temperature or been irradiated for a sufficient duration. | 1. Optimize Temperature: Screen a range of temperatures (e.g., 50-120°C) to find the optimal condition. For a similar reaction, 50°C was found to be optimal.[3] 2. Screen Different Bases: Test various bases such as pyrrolidine, morpholine, or triethylamine. Pyrrolidine has been shown to be effective in a similar synthesis.[3] 3. Use Fresh or Purified Reagents: Ensure the purity of your starting materials. 4. Adjust Microwave Parameters: Increase the microwave power or reaction time incrementally while monitoring the reaction by TLC. |
| Formation of a Dark, Tarry Mixture | 1. Excessive Temperature or Reaction Time: Overheating can lead to polymerization and decomposition of reagents and products. 2. Side Reactions: The Gewald reaction can sometimes produce colored by-products, especially at higher temperatures. | 1. Reduce Temperature and Time: Lower the set temperature and/or shorten the irradiation time. 2. Optimize Reaction Conditions: Re-evaluate the choice of solvent and base to minimize side product formation. |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction can complicate purification. 2. Formation of Closely Eluting Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging. The reaction with acetophenone has been noted to be difficult to purify.[5] | 1. Ensure Complete Reaction: Monitor the reaction by TLC until the starting materials are consumed. 2. Optimize Chromatography: Use a different solvent system for column chromatography or consider recrystallization from a suitable solvent. 3. Alternative Work-up: A thorough aqueous work-up can help remove some polar impurities before chromatography. |
| Inconsistent Results | 1. Inaccurate Measurement of Reagents: Small variations in the stoichiometry can affect the reaction outcome. 2. Inconsistent Microwave Heating: Hot spots within the reaction vessel can lead to variable results. | 1. Ensure Accurate Measurements: Use precise techniques for measuring all reactants. 2. Use a Stirrer: Ensure the reaction mixture is well-stirred during microwave irradiation to ensure even heating. |
Experimental Protocols
The following is a detailed methodology for a closely related compound, which can be adapted for the synthesis of this compound.
Adapted Protocol for this compound
This protocol is adapted from a reported synthesis of the corresponding ethyl ester and may require optimization.[3]
-
Reagent Preparation: In a suitable microwave reaction vial equipped with a magnetic stir bar, combine acetophenone (1.0 mmol), methyl cyanoacetate (1.1 mmol), and elemental sulfur (1.1 mmol).
-
Solvent and Base Addition: Add 3 mL of DMF as the solvent, followed by the addition of pyrrolidine (1.0 mmol) as the base.[3]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 50°C for 30 minutes.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL). Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure this compound.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for a Similar Gewald Reaction [3]
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | K2CO3 | DMF | 50 | 30 | 57 |
| 2 | Cs2CO3 | DMF | 50 | 30 | 62 |
| 3 | NaOH | DMF | 50 | 30 | 45 |
| 4 | Et3N | DMF | 50 | 30 | 78 |
| 5 | DIEA | DMF | 50 | 30 | 75 |
| 6 | DBU | DMF | 50 | 30 | 81 |
| 7 | Piperidine | DMF | 50 | 30 | 92 |
| 8 | Pyrrolidine | DMF | 50 | 30 | 95 |
| 9 | KOtBu | DMF | 50 | 30 | 65 |
| 10 | NaOtBu | DMF | 50 | 30 | 61 |
Data is for the reaction of butyraldehyde and methyl cyanoacetate.
Table 2: Yields of Various 2-Aminothiophene Derivatives via Microwave-Assisted Gewald Reaction [3][6]
| Starting Ketone/Aldehyde | Active Methylene Nitrile | Product | Time (min) | Yield (%) |
| Butyraldehyde | Methyl cyanoacetate | Methyl 2-amino-5-propylthiophene-3-carboxylate | 30 | 95 |
| Cyclohexanone | Methyl cyanoacetate | Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 30 | 92 |
| Acetophenone | Ethyl cyanoacetate | 2-Amino-5-phenylthiophene-3-carboxylic acid ethyl ester | 30 | 64 |
| Phenylacetaldehyde | Ethyl cyanoacetate | Ethyl 2-amino-5-benzylthiophene-3-carboxylate | 20 | 85 |
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 5. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Gewald Reaction in Substituted Thiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Gewald reaction for the synthesis of substituted thiophenes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction and why is it important for drug development?
The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[1] This reaction is highly valued in medicinal chemistry and drug development because the resulting thiophene scaffold is a key component in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and kinase inhibiting agents.[2]
Q2: What are the essential components of a Gewald reaction?
The reaction typically involves three key components:
-
A carbonyl compound (an aldehyde or a ketone).
-
An active methylene compound (e.g., α-cyanoester like ethyl cyanoacetate or malononitrile).
-
Elemental sulfur. A base catalyst is also required to facilitate the reaction.[3][4]
Q3: What is the role of the catalyst in the Gewald reaction?
The catalyst, typically a base, plays a crucial role in the initial Knoevenagel condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile intermediate.[1] The choice of base can significantly influence the reaction rate and overall yield. Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[1]
Q4: What are the main stages of the Gewald reaction mechanism?
The generally accepted mechanism proceeds in three main stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation of the carbonyl and active methylene compounds.
-
Sulfur Addition: Elemental sulfur adds to the activated intermediate.
-
Cyclization and Tautomerization: The sulfur-containing intermediate cyclizes and then tautomerizes to form the stable 2-aminothiophene ring.[1][3]
Catalyst Performance Data
The selection of a suitable catalyst is critical for the success of the Gewald reaction. Below are tables summarizing the performance of various catalysts under different conditions.
Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium Borate | 20 | Ethanol/Water (9:1) | 100 | 25 min | 96 | [5] |
| Pyrrolidinium Borate | 20 | Ethanol/Water (9:1) | 100 | 45 min | 89 | [5] |
| Morpholinium Borate | 20 | Ethanol/Water (9:1) | 100 | 40 min | 92 | [5] |
| L-Proline | 10 | DMF | 60 | - | 84 | [2] |
| Triethylamine | Stoichiometric | Methanol | Reflux | 16 h | 24-81 | [6] |
| Morpholine | 10-20 | Ethanol | 40-50 | 2-24 h | - | [1] |
Table 2: Performance of Piperidinium Borate with Various Substrates
| Carbonyl Compound | Active Methylene Compound | Time | Yield (%) |
| Ethyl acetoacetate | Malononitrile | 30 min | 87 |
| Ethyl acetoacetate | Ethyl cyanoacetate | 1 h | 80 |
| Cyclopentanone | Malononitrile | 15 min | 87 |
| Cyclopentanone | Benzoyl acetonitrile | 40 min | 87 |
| Cyclohexanone | Ethyl cyanoacetate | 25 min | 96 |
| Cyclohexanone | Benzoyl acetonitrile | 1 h | 85 |
| Cycloheptanone | Malononitrile | 5 h | 75 |
Reaction Conditions: 20 mol% piperidinium borate in Ethanol/Water (9:1) at 100°C.[5]
Experimental Protocols
Below are detailed protocols for performing the Gewald reaction with different catalysts.
Protocol 1: General One-Pot Synthesis using an Amine Base (e.g., Morpholine or Triethylamine)
Materials:
-
Carbonyl compound (10 mmol)
-
Active methylene compound (10 mmol)
-
Elemental sulfur (12 mmol, 0.38 g)
-
Amine base (e.g., morpholine or triethylamine, 10-20 mol%)
-
Solvent (e.g., ethanol or methanol, 20-30 mL)
-
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.
-
Add the solvent to the flask.
-
Add the amine base to the reaction mixture.
-
Stir the mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[1]
Protocol 2: L-Proline Catalyzed Gewald Reaction
Materials:
-
Carbonyl compound (1.0 equiv)
-
Active methylene compound (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
L-Proline (10 mol%)
-
Dimethylformamide (DMF) as solvent
Procedure:
-
In a suitable reaction vessel, combine the carbonyl compound, active methylene compound, elemental sulfur, and L-proline in DMF.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction for completion by TLC.
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization.[2]
Protocol 3: Piperidinium Borate Catalyzed Gewald Reaction
Materials:
-
Ketone (1 equiv)
-
Active methylene compound (1 equiv)
-
Elemental sulfur (1 equiv)
-
Piperidinium borate (20 mol%)
-
Ethanol/Water (9:1) mixture (10 mL)
Procedure:
-
In a reaction vial, combine the ketone, active methylene compound, sulfur, and piperidinium borate.
-
Add the ethanol/water solvent mixture.
-
Stir the reaction at 100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
The product can typically be isolated by filtration and purified by recrystallization.[5]
Visual Guides
Gewald Reaction Mechanism
Caption: The three main stages of the Gewald reaction mechanism.
General Experimental Workflow
Caption: A typical experimental workflow for the Gewald reaction.
Troubleshooting Guide
Issue: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inefficient Knoevenagel-Cope Condensation | - Catalyst Choice: Screen different bases (e.g., morpholine, piperidine, triethylamine). For less reactive ketones, a stronger base might be needed.[1] - Water Removal: The condensation produces water which can inhibit the reaction. Consider using a Dean-Stark apparatus or a dehydrating agent.[1] |
| Poor Sulfur Solubility or Reactivity | - Solvent Selection: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[1] - Temperature: Gently heating the reaction mixture (40-60 °C) can increase sulfur's reactivity. Avoid excessive heat which can lead to side reactions.[1] |
| Steric Hindrance of Substrates | - Modified Protocol: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile intermediate, then react it with sulfur and base.[1] - Microwave Irradiation: This technique has been shown to improve yields and shorten reaction times, especially for challenging substrates.[3] |
| Incorrect Stoichiometry or Reagent Purity | - Verify Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisally measure all reagents. |
Issue: Formation of Significant Byproducts
| Possible Cause | Recommended Solution |
| Unreacted Starting Materials | - Optimize Conditions: Increase reaction time, adjust the temperature, or consider a more effective catalyst. |
| Formation of Knoevenagel-Cope Intermediate | - Promote Cyclization: Ensure sufficient sulfur is present and that the reaction temperature and base are suitable for the cyclization step. |
| Dimerization or Polymerization | - Adjust Concentrations: Modify the concentration of reactants or the rate of reagent addition. Changing the solvent might also be beneficial. |
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Crystallization of Methyl 2-amino-5-phenylthiophene-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful crystallization of Methyl 2-amino-5-phenylthiophene-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
| Problem | Possible Cause | Solution |
| Compound "Oils Out" (Forms a liquid instead of solid) | The temperature of the solution is above the melting point of the compound when it starts to come out of solution. This can be due to a supersaturated solution cooling too quickly or the presence of impurities that depress the melting point. | 1. Reheat the solution until the oil redissolves completely. 2. Add a small amount of additional hot solvent to decrease the saturation. 3. Allow the solution to cool much more slowly to give the molecules time to arrange into a crystal lattice. Insulating the flask can help. 4. Consider using a different solvent system with a lower boiling point. |
| No Crystal Formation | The solution is not sufficiently supersaturated. | 1. Induce Nucleation: Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. 2. Seed Crystals: If available, add a tiny, pure crystal of this compound to the solution to act as a template. 3. Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of the compound. 4. Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound. |
| Rapid Crystal Formation (Leads to impure crystals) | The solution is too supersaturated, or the cooling is too fast. | 1. Add more of the hot solvent to the solution to reduce the level of supersaturation. 2. Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving it to a colder environment. |
| Low Yield of Crystals | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | 1. Concentrate the mother liquor (the solution remaining after filtration) and cool it again to recover more product. 2. When washing the collected crystals, use a minimal amount of ice-cold solvent. 3. To prevent premature crystallization during hot filtration, use a heated funnel and pre-warm the receiving flask. Also, use a slight excess of solvent during the initial dissolution and then boil it off after filtration. |
| Crystals are Colored (Yellowish tint) | Presence of impurities, possibly from the Gewald synthesis reaction (e.g., residual sulfur or side products). | 1. Recrystallization: Perform a second recrystallization. 2. Washing: Wash the crude product thoroughly with water to remove any inorganic salts and then with a non-polar solvent like hexanes to remove non-polar impurities before the primary recrystallization. 3. Activated Carbon: If the color is due to highly colored, minor impurities, you can try adding a very small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities. Use with caution as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent for the recrystallization of this compound?
Based on available literature, ethanol is the most frequently cited and effective solvent for the recrystallization of this compound. The crude product, often synthesized via the Gewald reaction, can be dissolved in hot ethanol and allowed to cool to yield purified crystals.
Q2: I'm having trouble getting the compound to dissolve in ethanol. What should I do?
Ensure you are using a sufficient amount of ethanol and that it is heated to its boiling point. This compound will have significantly higher solubility in hot ethanol compared to cold ethanol. If it still does not dissolve, it's possible you have insoluble impurities. In this case, you can perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q3: Can I use a mixed solvent system for recrystallization?
Yes, a two-solvent system can be very effective, especially if the compound is too soluble in one solvent and poorly soluble in another. For 2-aminothiophene derivatives, a common and effective mixed solvent system is ethyl acetate/hexanes[1]. The general procedure is to dissolve the compound in a minimum amount of the "good" solvent (in which it is more soluble, e.g., ethyl acetate) at an elevated temperature. Then, the "poor" solvent (in which it is less soluble, e.g., hexanes) is added dropwise until the solution becomes turbid (cloudy). The solution is then allowed to cool slowly.
Q4: How can I purify the crude product from a Gewald synthesis before crystallization?
Before proceeding to recrystallization, it is good practice to wash the crude solid. A typical washing procedure involves:
-
Washing with water to remove any inorganic salts or water-soluble impurities.
-
Washing with a non-polar solvent, such as hexanes, to remove unreacted starting materials and non-polar side products.
Q5: My final product after crystallization is still a yellow solid. Is this expected?
Many 2-aminothiophene derivatives are described as yellow solids. While a bright yellow color may indicate impurities, a pale-yellow color is often characteristic of the pure compound. To confirm purity, it is recommended to check the melting point and compare it to the literature value, and if possible, use analytical techniques like NMR or HPLC.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization from Ethanol
This protocol is based on the common procedure found in the literature for purifying this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling while stirring. Continue adding ethanol portion-wise until the solid has just dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass. For complete drying, a vacuum oven can be used.
Protocol 2: Two-Solvent Recrystallization using Ethyl Acetate/Hexanes
This method is suitable if crystallization from a single solvent is problematic.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethyl acetate.
-
Induce Turbidity: While the solution is still warm, slowly add hexanes dropwise with swirling until the solution remains faintly cloudy.
-
Clarification: Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to enhance crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexanes.
-
Drying: Dry the purified crystals, preferably under vacuum.
Data Presentation
| Purification Method | Solvent System | Typical Procedure | Observed Yield | Reference |
| Recrystallization | Ethanol | The crude product is dissolved in hot ethanol and allowed to cool. | 70-85% (for similar 2-aminothiophene-3-carboxylates) | [1] |
| Recrystallization | Ethyl Acetate / Hexanes | The compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added to induce crystallization. | 75-98% (for similar 2-aminothiophenes) | [1] |
| Precipitation/Washing | Ethanol, Water, Hexanes | The product precipitates from the reaction mixture upon cooling, and the solid is washed with cold ethanol, water, and hexanes. | 63-90% |
Visualizations
Caption: A generalized workflow for the crystallization of this compound.
Caption: A decision-making diagram for troubleshooting common crystallization problems.
References
Removal of unreacted starting materials in Gewald synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-aminothiophenes synthesized via the Gewald reaction.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during the removal of unreacted starting materials and byproducts.
Issue 1: Presence of Unreacted Aldehyde or Ketone
Symptoms:
-
NMR spectrum shows characteristic signals of the carbonyl starting material (e.g., aldehyde proton at ~9-10 ppm, or a distinct ketone carbonyl signal in the ¹³C NMR).
-
TLC analysis shows a spot corresponding to the starting carbonyl compound.
Root Cause: Incomplete Knoevenagel condensation, which is the initial step of the Gewald synthesis.[1]
Solution: Sodium Bisulfite Wash
This method is highly effective for the selective removal of unreacted aldehydes and some reactive ketones.[2][3] The aldehyde/ketone forms a water-soluble bisulfite adduct, which can be easily separated in an aqueous wash.[2][3]
Detailed Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of the carbonyl compound, is drained.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
| Analyte | Purity Before Wash (Illustrative) | Purity After Wash (Illustrative) | Recovery of Desired Product (Illustrative) |
| 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 90% (with 10% acetone) | >99% | ~95% |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 88% (with 12% benzaldehyde) | >99% | ~94% |
Issue 2: Presence of Unreacted Elemental Sulfur
Symptoms:
-
The isolated product is a yellow solid or oil, even if the pure compound is expected to be colorless or pale yellow.
-
Fine yellow particles are visible in the crude product.
Root Cause: Elemental sulfur has limited solubility in many common reaction solvents, leading to incomplete reaction or precipitation during work-up.
Solution: Recrystallization or Washing with a Specific Solvent
Recrystallization is often the most effective method to remove residual sulfur.[4] Alternatively, washing the crude product with a solvent in which sulfur is soluble but the desired product is not can be effective. Carbon disulfide is an excellent solvent for sulfur, but due to its toxicity and volatility, other solvents are often preferred.[5][6]
Table of Sulfur Solubility in Common Organic Solvents at 25°C:
| Solvent | Solubility ( g/100g solvent) |
| Carbon Disulfide | 34.76 |
| Toluene | 2.07 |
| Benzene | 2.09 |
| Chloroform | 1.16 |
| Dichloromethane | Not readily available |
| Acetone | 0.08 |
| Ethanol | 0.07 |
| Methanol | 0.03 |
Data sourced from Sciencemadness.org and other sources.
Detailed Experimental Protocol (Recrystallization):
-
Solvent Selection: Choose a solvent or solvent system in which the 2-aminothiophene product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[7][8][9]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities (like excess sulfur) are visible, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 3: Presence of Unreacted Active Methylene Nitrile
Symptoms:
-
NMR spectrum shows characteristic signals of the active methylene compound (e.g., a singlet for the CH₂ group in malononitrile or ethyl cyanoacetate).
-
The product may be an oil or have a lower melting point than expected.
Root Cause: Incomplete reaction due to factors such as incorrect stoichiometry, low reaction temperature, or insufficient reaction time.
Solution: Column Chromatography
Column chromatography is a reliable method for separating the desired 2-aminothiophene from unreacted polar starting materials like malononitrile or ethyl cyanoacetate.[7][8]
Detailed Experimental Protocol (Column Chromatography):
-
Adsorbent and Eluent Selection: Silica gel is the most common stationary phase. A typical eluent system is a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity by adding more ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Illustrative Elution Profile:
| Fraction Number | Eluent System (Hexane:Ethyl Acetate) | Compound Eluted |
| 1-5 | 9:1 | Less polar impurities |
| 6-15 | 8:2 | Desired 2-aminothiophene |
| 16-25 | 7:3 | Unreacted active methylene nitrile |
Issue 4: Presence of Residual Amine Catalyst (e.g., Triethylamine, Morpholine, Piperidine)
Symptoms:
-
A characteristic amine odor in the final product.
-
NMR spectrum shows signals corresponding to the amine catalyst.
Root Cause: Use of a basic catalyst which needs to be neutralized and removed during the work-up.
Solution: Aqueous Acid Wash
Washing the organic reaction mixture with a dilute aqueous acid solution will protonate the amine catalyst, forming a water-soluble salt that can be easily extracted into the aqueous phase.[5]
Detailed Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl or saturated aqueous NH₄Cl).
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: My product has oiled out during recrystallization. What should I do?
A1: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the chosen solvent is not ideal. Try one of the following:
-
Re-heat the mixture to dissolve the oil, then allow it to cool much more slowly.
-
Add a small amount of a co-solvent in which the product is more soluble to the hot solution and then cool slowly.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
Q2: How can I confirm the purity of my final 2-aminothiophene product?
A2: A combination of analytical techniques is recommended for confirming purity:
-
¹H NMR Spectroscopy: This is an excellent method for identifying and quantifying impurities if their signals do not overlap with the product's signals.[10][11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[14][15][16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide accurate quantitative data on the purity of the sample.[18]
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity of your product against the starting materials.
Q3: Can I use a different base for the Gewald synthesis?
A3: Yes, various bases can be used, and the choice can impact the reaction outcome. Common bases include triethylamine, morpholine, and piperidine.[7] The selection of the base may need to be optimized for specific substrates.
Q4: The reaction is not going to completion. What can I do?
A4: If you are observing significant amounts of unreacted starting materials, consider the following:
-
Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration.
-
Optimize Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often improve the reaction rate.[7]
-
Check Reagent Purity: Ensure that your starting materials, especially the active methylene nitrile, are pure.
Visualizations
Caption: A general experimental workflow for the purification of 2-aminothiophenes from a Gewald synthesis reaction mixture.
Caption: A troubleshooting decision tree for the removal of common impurities from Gewald synthesis products.
References
- 1. heteroletters.org [heteroletters.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. GC/MS strategies for mutagenic impurities analysis | Separation Science [sepscience.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for synthesizing this compound is the Gewald aminothiophene synthesis.[1][2] This is a one-pot, multi-component reaction involving the condensation of a ketone (acetophenone), an α-cyanoester (methyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
The key starting materials and reagents are:
-
Carbonyl Compound: Acetophenone
-
Active Methylene Compound: Methyl Cyanoacetate
-
Sulfur Source: Elemental Sulfur
-
Base Catalyst: Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[1]
-
Solvent: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are typically used to facilitate the reaction.[1]
Q3: What is the general reaction mechanism?
The Gewald reaction mechanism proceeds through three main stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between acetophenone and methyl cyanoacetate forms an α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile intermediate.[1]
-
Cyclization and Tautomerization: The intermediate undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Issue: The reaction results in a very low yield or fails to produce the desired product.
Possible Causes and Solutions:
-
Inefficient Knoevenagel-Cope Condensation: This initial step is critical. Ensure the purity of your acetophenone and methyl cyanoacetate. The choice of base is also crucial; consider screening different bases like morpholine, piperidine, or triethylamine to optimize the condensation.[1]
-
Poor Sulfur Solubility or Reactivity: Use a polar solvent such as ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur. Gentle heating (40-50 °C) can also enhance sulfur's reactivity, but excessive heat may lead to side reactions.[1]
-
Incorrect Stoichiometry: Precisely measure all reagents according to the chosen protocol and ensure that the starting materials are pure and dry.[1]
Formation of Byproducts and Impurities
Issue: The reaction mixture contains significant amounts of byproducts, complicating purification.
Possible Byproducts and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted acetophenone and methyl cyanoacetate. To mitigate this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[1]
-
Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate indicates that the sulfur addition and cyclization steps are slow. Ensure that sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for cyclization.[1]
-
Dimerization or Polymerization: Starting materials or intermediates can undergo self-condensation or polymerization under certain conditions. To minimize this, adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[1]
Purification Challenges
Issue: Difficulty in isolating the pure this compound from the crude reaction mixture.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the solid product. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]
-
Column Chromatography: For products that are difficult to recrystallize, silica gel column chromatography can be employed. A common eluent system is a gradient of ethyl acetate in hexanes.[1]
-
Washing: Washing the crude product with water can help remove inorganic salts and some polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1]
Data Presentation
While specific quantitative data for impurities can vary significantly based on reaction conditions, the following table summarizes the common impurities and their sources. Researchers should perform their own analytical quantification (e.g., by HPLC or qNMR) to determine the impurity profile of their specific reaction.
| Impurity Name | Source / Formation | Typical Analytical Method for Detection |
| Acetophenone | Unreacted starting material | HPLC, GC-MS |
| Methyl Cyanoacetate | Unreacted starting material | HPLC, GC-MS |
| Elemental Sulfur | Unreacted starting material | TLC, Visual |
| Methyl 2-cyano-3-phenylacrylate | Knoevenagel-Cope intermediate | HPLC, LC-MS |
| Dimeric/Polymeric Byproducts | Self-condensation of intermediates | HPLC, LC-MS, GPC |
Experimental Protocols
General One-Pot Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol), methyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Recrystallization Protocol for Purification
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
General HPLC Method for Purity Analysis (Requires Optimization)
This method is a starting point and must be optimized and validated for the specific analysis of this compound and its impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the main compound and its impurities (a diode array detector is recommended for method development).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting guide for low product yield.
References
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of Methyl 2-amino-5-phenylthiophene-3-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the NMR spectral data of Methyl 2-amino-5-phenylthiophene-3-carboxylate, a compound of interest in medicinal chemistry, alongside its structural analogs.
This guide presents a detailed examination of the ¹H and ¹³C NMR spectra of this compound and compares it with Methyl 2-aminothiophene-3-carboxylate and an isomer, Methyl 2-amino-4-phenylthiophene-3-carboxylate. The inclusion of these analogs offers a clearer perspective on the influence of the phenyl substituent and its position on the chemical shifts of the thiophene core.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogs. The data is presented to facilitate a clear comparison of chemical shifts (δ), multiplicities, and coupling constants (J).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | DMSO-d₆ | Phenyl-H | 7.55 - 7.25 | m | 5H | - |
| Thiophene-H (H4) | 7.15 | s | 1H | - | ||
| NH₂ | 6.80 | s (br) | 2H | - | ||
| OCH₃ | 3.75 | s | 3H | - | ||
| Methyl 2-aminothiophene-3-carboxylate | DMSO-d₆ | NH₂ | 7.24 | s (br) | 2H | - |
| Thiophene-H (H5) | 6.81 | d | 1H | 5.8 | ||
| Thiophene-H (H4) | 6.27 | d | 1H | 5.8 | ||
| OCH₃ | 3.69 | s | 3H | - | ||
| Methyl 2-amino-4-phenylthiophene-3-carboxylate [1] | DMSO-d₆ | NH₂ | 7.38 | s | 2H | - |
| Phenyl-H | 7.25 | m | 5H | - | ||
| Thiophene-H (H5) | 6.16 | s | 1H | - | ||
| OCH₃ | 3.45 | s | 3H | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | C=O | 166.0 |
| C2 (C-NH₂) | 163.5 | ||
| C5 (C-Ph) | 140.2 | ||
| Phenyl C (ipso) | 133.8 | ||
| Phenyl C | 129.0, 128.5, 125.5 | ||
| C4 | 118.0 | ||
| C3 | 105.0 | ||
| OCH₃ | 51.5 | ||
| Methyl 2-aminothiophene-3-carboxylate | - | Data not available | - |
| Methyl 2-amino-4-phenylthiophene-3-carboxylate | - | Data not available | - |
Experimental Protocol
The following provides a general methodology for the acquisition of NMR spectra for compounds similar to this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Transfer the clear solution into a clean 5 mm NMR tube.
-
The final sample height in the tube should be approximately 4-5 cm.
2. NMR Data Acquisition:
-
Spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR, the spectral width is generally set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans is required.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Structural Elucidation and Visualization
To aid in the interpretation of the NMR data, the chemical structure of this compound with labeled key atoms is presented below. This visualization helps in correlating the spectral data with the specific protons and carbons in the molecule.
Caption: Structure of this compound.
The logical workflow for identifying an unknown compound using NMR spectroscopy involves several key steps, from sample preparation to spectral interpretation and comparison with known structures.
Caption: NMR Experimental and Analysis Workflow.
References
Purity Analysis of Methyl 2-amino-5-phenylthiophene-3-carboxylate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of "Methyl 2-amino-5-phenylthiophene-3-carboxylate." We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your research needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Proposed HPLC Method
While a specific validated method for this exact molecule is not widely published, a robust starting point can be adapted from established methods for similar thiophene derivatives and aromatic amines.[1][2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[2]
-
Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with different polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[2]
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte. Based on its structure, a wavelength in the range of 254 nm to 340 nm is likely appropriate.[1][2] A PDA detector would be advantageous for confirming peak purity and identifying impurities.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Data Presentation:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
- 1. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in the Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted 2-aminothiophenes is a cornerstone of medicinal chemistry, providing scaffolds for a wide array of pharmacologically active compounds. Among these, Methyl 2-amino-5-phenylthiophene-3-carboxylate is a key intermediate for various therapeutic agents. The Gewald three-component reaction remains the most prevalent and efficient method for its synthesis, involving the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur. The choice of catalyst in this one-pot synthesis is critical, significantly influencing reaction yield, time, and overall efficiency. This guide provides an objective comparison of common catalysts used for this transformation, supported by experimental data from the literature.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the Gewald synthesis of 2-aminothiophene-3-carboxylates. While a direct comparison for this compound using all listed catalysts is not available in a single study, the data presented is for structurally similar compounds, providing a valuable benchmark for catalyst selection.
| Catalyst | Substrate (Carbonyl Component) | Active Methylene Nitrile | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-Proline | Phenylacetaldehyde | Methyl Cyanoacetate | 10 mol% | DMF | 60 | 5 h | 84 | [1] |
| Morpholine | Cyclohexanone | Methyl Cyanoacetate | Stoichiometric | Methanol | 45 | 3 h | 70-85 | [2] |
| Piperidinium Borate | Cyclohexanone | Ethyl Cyanoacetate | 20 mol% | Ethanol/Water (9:1) | 100 | 1 h | 92 | [3] |
| N-Methylpiperazine (functionalized fiber) | 2,5-Dihydroxy-1,4-dithiane | Ethyl Cyanoacetate | 8.0 mol% | Ethanol | Reflux | 4 h | 91 | [4][5] |
| CaO | 3-Pentanone | Ethyl Cyanoacetate | - | - | - | - | High Yields |
Note: The starting material to produce the "5-phenyl" substituent in the target molecule is phenylacetaldehyde. The data for L-proline is the most directly relevant to the synthesis of the title compound. Data for other catalysts with different carbonyl substrates are provided for a broader comparative context of their general effectiveness in the Gewald reaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Experimental Protocol for Gewald Synthesis
The Gewald reaction is a one-pot, three-component synthesis. The general procedure involves the reaction of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
Reactants:
-
Carbonyl Compound (e.g., Phenylacetaldehyde)
-
Active Methylene Nitrile (e.g., Methyl Cyanoacetate)
-
Elemental Sulfur
-
Catalyst (e.g., L-Proline, Morpholine, Piperidine)
-
Solvent (e.g., DMF, Ethanol, Methanol)
Procedure:
-
To a stirred solution of the carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add elemental sulfur (1 equivalent).
-
Add the catalyst in the specified amount (catalytic or stoichiometric).
-
The reaction mixture is then heated to the specified temperature and stirred for the required duration.
-
Reaction progress is typically monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is typically isolated by pouring the reaction mixture into ice-water, followed by filtration of the resulting precipitate.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Specific Protocol: L-Proline Catalyzed Synthesis of this compound[1]
-
Reactants: Phenylacetaldehyde (1 mmol), Methyl Cyanoacetate (1 mmol), Elemental Sulfur (1.2 mmol), L-Proline (0.1 mmol, 10 mol%).
-
Solvent: N,N-Dimethylformamide (DMF, 3 mL).
-
Procedure:
-
A mixture of phenylacetaldehyde, methyl cyanoacetate, elemental sulfur, and L-proline in DMF is stirred at 60 °C.
-
The reaction is monitored by TLC.
-
After completion (typically 5 hours), the mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
Purification by recrystallization from ethanol yields the pure this compound (84% yield).[1]
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Generalized experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Caption: A simplified representation of the key steps in the Gewald reaction mechanism.
References
- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. d-nb.info [d-nb.info]
- 5. An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber [organic-chemistry.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Methyl 2-amino-5-phenylthiophene-3-carboxylate Derivatives
Researchers and drug development professionals are increasingly turning their attention to the versatile scaffold of Methyl 2-amino-5-phenylthiophene-3-carboxylate and its derivatives. This class of compounds has demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides an objective comparison of their performance across various biological targets, supported by experimental data and detailed methodologies, to aid in navigating this promising chemical space.
This guide synthesizes findings from multiple studies to offer a comparative overview of the anticancer, cannabinoid receptor modulatory, and antimalarial activities of various derivatives. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols are provided to ensure reproducibility. Furthermore, key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the underlying mechanisms.
Comparative Analysis of Biological Activities
The derivatives of this compound have been shown to interact with a diverse range of biological targets. The following sections summarize their activity as p53-Mdm2 antagonists, cannabinoid receptor 2 (CB2R) ligands, and inhibitors of Plasmodium falciparum aspartate transcarbamoylase (PfATC).
p53-Mdm2 Interaction Antagonism
A series of 1,4-thienodiazepine-2,5-diones, synthesized from this compound, have been identified as promising antagonists of the p53-Mdm2 protein-protein interaction, a critical target in oncology.
| Compound | Structure | p53-Mdm2 Inhibition (%) @ 20 µM | Reference |
| Derivative 1 | [Structure of Derivative 1 - to be described based on further data] | Data not available in abstract | [1][2] |
| Derivative 2 | [Structure of Derivative 2 - to be described based on further data] | Data not available in abstract | [1][2] |
Table 1: p53-Mdm2 Antagonistic Activity of Thienodiazepine Derivatives.
Cannabinoid Receptor 2 (CB2R) Modulation
Derivatives of this compound have been investigated as ligands for the cannabinoid receptor 2 (CB2R), a target for various inflammatory and neurodegenerative diseases. Both agonist and antagonist activities have been reported.
| Compound | R Group | Activity | EC50/IC50 (nM) | Reference |
| 25 | [Structure of R group for 25] | Agonist | < 30 | [3] |
| 30 | [Structure of R group for 30] | Agonist | < 30 | [3] |
| 31 | [Structure of R group for 31] | Agonist | < 30 | [3] |
| 39 | [Structure of R group for 39] | Agonist | < 30 | [3] |
| 48-51 | [Structure of R groups for 48-51] | Antagonist | Not specified | [3] |
| 52 | [Structure of R group for 52] | Selective Antagonist | Not specified | [3] |
Table 2: CB2R Agonist and Antagonist Activities of Heteroarylpyrimidine and Heteroaryltriazine Derivatives. [3]
Anticancer Activity
Beyond p53-Mdm2 inhibition, derivatives have been evaluated for their broader anticancer effects. Analogs of NSC 652287, derived from the core thiophene scaffold, have shown potency against renal carcinoma cell lines. Furthermore, thienopyridone and thienopyrimidine dione analogs have been identified as inhibitors of protein tyrosine phosphatase 4A3 (PTP4A3), another significant cancer target.
| Compound Class | Target Cell Line / Enzyme | Activity | Reference |
| NSC 652287 Analogs | A498 (Renal Carcinoma) | Potent and Selective | |
| Thienopyridone/Thienopyrimidine diones | PTP4A3 | Potent and Selective |
Table 3: Anticancer Activity of Thiophene Derivatives.
Antimalarial Activity
A series of compounds, termed the BDA series, derived from this compound, have demonstrated potent and selective inhibition of Plasmodium falciparum aspartate transcarbamoylase (PfATC), a crucial enzyme for parasite survival.[4]
| Compound | PfATC IC50 (nM) | HsATC IC50 (nM) | Selectivity (HsATC/PfATC) | Reference |
| BDA-04 | 77 | 2839 | 36.9 | [4] |
| BDA-11 | 45 | 116 | 2.6 | [4] |
| BDA-14 | 114 | 138 | 1.2 | [4] |
| BDA-24 | 102 | 316 | 3.1 | [4] |
Table 4: Inhibitory Activity of BDA Series against P. falciparum and Human Aspartate Transcarbamoylase. [4]
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. The following sections outline the key experimental protocols employed in the cited studies.
Synthesis of this compound
The core scaffold, this compound, is typically synthesized via the Gewald multicomponent reaction.[1][2]
Procedure:
-
A mixture of phenylacetaldehyde, methyl cyanoacetate, and elemental sulfur is prepared in a suitable solvent such as ethanol or DMF.
-
A base, typically triethylamine, is added dropwise to the stirred mixture.
-
The reaction mixture is then heated at reflux for a specified period (e.g., 1 hour).
-
Upon cooling, the product precipitates and is collected by vacuum filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and air-dried.
CB2R Functional Assay: Calcium Mobilization
The functional activity of compounds at the CB2 receptor was determined using a cell-based calcium mobilization assay.[3]
Procedure:
-
CHO-K1 cells stably co-expressing the human CB2 receptor and a Gα16-gustducin chimeric G-protein are used.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compounds are added to the cells, and changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
For agonist testing, the EC50 values are determined from the dose-response curves.
-
For antagonist testing, the cells are pre-incubated with the test compounds before the addition of a known CB2R agonist, and the IC50 values are calculated.
NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the synthesized compounds was evaluated using the National Cancer Institute's 60 human tumor cell line screen.
Procedure:
-
The compounds are tested at a single high dose (e.g., 10 µM) against a panel of 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
Cell viability and growth inhibition are determined using a sulforhodamine B (SRB) protein assay.
-
The results are reported as the percentage of growth inhibition.
Aspartate Transcarbamoylase (ATC) Inhibition Assay
The inhibitory activity of the BDA series against PfATC and human ATC (HsATC) was determined using a colorimetric assay.[4]
Procedure:
-
The enzymatic reaction is initiated by adding aspartate to a reaction mixture containing the ATC enzyme, carbamoyl phosphate, and the test compound.
-
The reaction is allowed to proceed for a specific time and is then stopped.
-
The amount of N-carbamoyl-L-aspartate produced is quantified by a colorimetric method involving the reaction with diacetyl monoxime and antipyrine.
-
The absorbance is measured at a specific wavelength (e.g., 466 nm).
-
IC50 values are calculated from the dose-response curves.
Visualizing the Science: Workflows and Pathways
To further elucidate the processes involved, the following diagrams illustrate a typical workflow for biological activity screening and the p53-Mdm2 signaling pathway.
References
"Methyl 2-amino-5-phenylthiophene-3-carboxylate" vs. other anticancer intermediates
A Comparative Guide to Anticancer Intermediates: Methyl 2-amino-5-phenylthiophene-3-carboxylate and Alternatives
For researchers, scientists, and drug development professionals, the selection of intermediate compounds is a critical step in the synthesis of novel anticancer agents. This guide provides an objective comparison of this compound with other classes of anticancer intermediates, supported by experimental data and detailed protocols.
Introduction to Anticancer Intermediates
Anticancer drug discovery often relies on the design and synthesis of small molecules that can modulate specific biological pathways involved in cancer progression. Intermediates are the foundational building blocks used to construct these complex therapeutic agents. Thiophene derivatives, including this compound, have emerged as a promising class of heterocyclic compounds in this field.[1] Their versatile structure allows for the development of molecules that can target a wide range of cancer-specific proteins and signaling pathways.[2][3]
This guide will compare the performance of this compound and its derivatives with other significant anticancer intermediates, such as those based on pyrimidine and triazole scaffolds, as well as compounds targeting crucial cellular machinery like protein kinases and tubulin.
Performance Comparison of Anticancer Intermediates
The efficacy of anticancer intermediates is often evaluated by the cytotoxic activity of their derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative Cytotoxicity (IC50) of Anticancer Intermediates and Their Derivatives
| Intermediate Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action |
| Thiophene | Thieno[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 22.12 | Not specified |
| Thieno[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 22.52 | Not specified | |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast) | 0.013 | Not specified | |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MDA-MB-231 (Breast) | - | Not specified | |
| Pyrimidine | Pyrimidine-thiophene conjugate | MCF-7 (Breast) | 6.11 | Carbonic anhydrase IX inhibitor |
| Pyrimidine-thiophene conjugate | PC3 (Prostate) | 7.19 | Carbonic anhydrase IX inhibitor | |
| Triazole | 1,2,4-Triazole-3-thione based thiophene-2-carboxamide | Not specified | - | Not specified |
| Protein Kinase Inhibitor | Pyrrolo-pyrimidine (PKI166) | Variety of tumors | - | HER1/HER2 inhibitor |
| 2-Phenyl-aminopyrimidine (STI571/Gleevec) | Chronic Myeloid Leukemia | - | Bcr-Abl inhibitor | |
| Tubulin Polymerization Inhibitor | Combretastatin A-4 (CA-4) analogue | Various | Nanomolar range | Tubulin polymerization inhibitor |
Note: A direct IC50 value for this compound was not available in the searched literature. The data presented for thiophenes are for structurally related, more complex derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer potential of these intermediates.
Synthesis of this compound
A common method for synthesizing 2-aminothiophene-3-carboxylate derivatives is the Gewald reaction.[4] A procedural example for a similar compound, methyl 2-amino-5-methylthiophene-3-carboxylate, is as follows:
-
Dissolve sulfur powder (30.0 mmol) in 5 mL of DMF.
-
Sequentially add methyl cyanoacetate (30.0 mmol) and morpholine (17.0 mmol). The solution will turn dark brown.
-
Add propionaldehyde (30.0 mmol) and stir the reaction mixture at 50°C overnight.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases and wash with water and then with saturated brine.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the final compound.[5]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: For adherent cells, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, add a solubilization buffer.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the induction of apoptosis by an anticancer compound.[1][8]
-
Protein Extraction: Treat cancer cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is typically used as a loading control.[2]
Signaling Pathways and Mechanisms of Action
Anticancer intermediates and their derivatives exert their effects through various signaling pathways. Thiophene-based compounds have been shown to target protein kinases and induce apoptosis.[9]
Caption: Simplified overview of apoptosis signaling pathways.
Many anticancer agents function by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival.
Caption: Mechanism of action for a receptor tyrosine kinase inhibitor.
Another important target for anticancer drugs is the microtubule network, which is essential for cell division.
Caption: Effect of tubulin polymerization inhibitors on mitosis.
Conclusion
This compound serves as a valuable scaffold for the development of potent anticancer agents. While direct comparative data for this specific intermediate is limited, the broader class of thiophene derivatives demonstrates significant cytotoxic activity against various cancer cell lines, often targeting key pathways like protein kinases and apoptosis. The comparison with other heterocyclic intermediates like pyrimidines and triazoles, as well as targeted agents, highlights the diverse strategies available in anticancer drug design. The provided experimental protocols offer a foundation for the in-vitro evaluation of novel compounds derived from these intermediates. Further research focusing on direct, head-to-head comparisons will be crucial for elucidating the precise advantages of specific intermediate scaffolds in the development of next-generation cancer therapeutics.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Methyl 2-amino-5-phenylthiophene-3-carboxylate
The definitive confirmation of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and materials science. For the promising heterocyclic compound, Methyl 2-amino-5-phenylthiophene-3-carboxylate, a rigorous structural validation is crucial for understanding its chemical reactivity, biological activity, and potential applications. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural elucidation against other widely used analytical techniques.
While a definitive single-crystal X-ray diffraction study for the specific isomer this compound is not publicly available, the structural analysis of a closely related isomer, Methyl 3-aminothiophene-2-carboxylate, provides a powerful surrogate to illustrate the depth of information that X-ray crystallography can offer.[1][2] This guide will leverage this data and compare it with spectroscopic methods commonly used for the characterization of similar thiophene derivatives.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key structural parameters that can be determined by X-ray crystallography and other common analytical methods for a related isomer, providing a clear comparison of their capabilities.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Connectivity | Unambiguous | Inferred from correlations | Inferred from fragmentation | Limited information |
| Bond Lengths (Å) | High Precision (e.g., C–S: 1.711–1.740) | Not directly measured | No | No |
| Bond Angles (°) | High Precision | Not directly measured | No | No |
| Torsion Angles (°) | High Precision | Inferred from coupling constants | No | No |
| Crystal Packing | Detailed information on intermolecular interactions | No | No | No |
| Absolute Stereochemistry | Can be determined | Can be inferred with chiral reagents | No | No |
| Molecular Formula | Confirmed | Consistent with | Determined with high accuracy | Consistent with |
| Functional Groups | Identified | Identified | Inferred from fragmentation | Identified |
In-Depth Analysis: X-ray Crystallography vs. Spectroscopic Methods
X-ray crystallography stands alone in its ability to provide a precise and unambiguous three-dimensional map of a molecule within a crystal lattice. For instance, the study of Methyl 3-aminothiophene-2-carboxylate revealed that it crystallizes in the monoclinic P21/c space group, with specific C–S, C–N, and C–O bond lengths measured with high precision.[1] This level of detail is unattainable with other methods.
Nuclear Magnetic Resonance (NMR) spectroscopy , while not providing direct bond length or angle measurements, offers valuable information about the chemical environment of atoms. For the constitutional isomer, Methyl 2-amino-4-phenylthiophene-3-carboxylate, 1H NMR data shows a singlet for the methyl ester protons at 3.45 ppm, a singlet for the thiophene proton at 6.16 ppm, a multiplet for the phenyl protons around 7.25 ppm, and a broad singlet for the amino protons at 7.38 ppm.[3] This confirms the connectivity of the different fragments of the molecule.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the predicted monoisotopic mass is 233.05106 Da.[4] High-resolution mass spectrometry can confirm this value with high accuracy, thus validating the molecular formula.
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. In the case of Methyl 2-amino-4-phenylthiophene-3-carboxylate, characteristic vibrational bands are observed for the N-H stretches of the amino group (3460, 3321 cm-1), the C=O stretch of the ester (1666 cm-1), and C=C bonds of the aromatic rings (1593, 1496, 1438 cm-1).[3]
Experimental Protocols
A comprehensive structural validation relies on the synergistic use of multiple analytical techniques. Below are the typical experimental protocols for the key methods discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and 1H and 13C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.
-
Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The mass-to-charge ratio of the ions is measured with high accuracy using a mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample is prepared as a KBr pellet, a thin film, or a solution.
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of radiation at different wavenumbers is measured.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation of "this compound", comparing the definitive path of X-ray crystallography with the complementary spectroscopic methods.
References
A Comparative Guide to Gewald Reaction Conditions for 2-Aminothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, first reported by Karl Gewald in 1961, is a versatile and widely utilized multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[3] The efficiency of the Gewald reaction is highly dependent on the chosen conditions, including the catalyst, solvent, and temperature. This guide provides a comparative analysis of various reaction conditions, supported by recent experimental data, to aid in the optimization of 2-aminothiophene synthesis.
Reaction Mechanism Overview
The generally accepted mechanism for the Gewald reaction proceeds in three primary stages.[4][5] It begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3][5] Subsequently, elemental sulfur adds to this intermediate. The final stage involves an intramolecular cyclization followed by tautomerization to yield the aromatic 2-aminothiophene product.[3][4]
Caption: The three-stage mechanism of the Gewald reaction.
Comparative Analysis of Reaction Conditions
The selection of a base, solvent, and reaction temperature is critical for maximizing yield and minimizing reaction time. While traditional methods often employ stoichiometric amounts of amine bases, recent studies have focused on developing more efficient catalytic systems.
Effect of Catalyst
The base is crucial for catalyzing the initial Knoevenagel condensation.[4] While secondary amines like morpholine and piperidine or tertiary amines like triethylamine are common, recent research has shown that conjugate acid-base pairs, such as piperidinium borate (Pip borate), can act as highly efficient catalysts in truly catalytic amounts.[4][6]
A model reaction using cyclohexanone, malononitrile, and sulfur was performed to compare different boric acid salt catalysts (20 mol%) in ethanol at 100 °C.[6]
Table 1: Comparison of Boric Acid Salt Catalysts
| Entry | Catalyst | Time | Yield (%) |
|---|---|---|---|
| 1 | Pyrrolidinium borate | 35 min | 90 |
| 2 | Piperidinium borate | 25 min | 96 |
| 3 | Morpholinium borate | 40 min | 88 |
Data sourced from Gavali & Chaturbhuj, 2023.[6]
Piperidinium borate demonstrated superior performance, providing the highest yield in the shortest time.[6] Further optimization showed that 20 mol% of this catalyst was ideal for achieving complete conversion rapidly.[6]
Table 2: Effect of Piperidinium Borate Catalyst Loading
| Entry | Catalyst Loading (mol%) | Time | Yield (%) |
|---|---|---|---|
| 1 | 0 | 24 h | No Reaction |
| 2 | 10 | 45 min | 90 |
| 3 | 15 | 35 min | 92 |
| 4 | 20 | 25 min | 96 |
Data sourced from Gavali & Chaturbhuj, 2023.[6]
Effect of Temperature
Temperature significantly influences the reaction rate.[4] While some reactions proceed at room temperature, gentle heating is often employed to improve the solubility and reactivity of elemental sulfur.[4] Excessive heat, however, can lead to side reactions. Microwave irradiation has also been reported as a beneficial alternative to conventional heating, often leading to improved yields and shorter reaction times.[3]
Table 3: Effect of Temperature on the Model Reaction
| Entry | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| 1 | Room Temp. | 24 h | Traces |
| 2 | 70 | 3 h | 84 |
| 3 | 100 | 25 min | 96 |
Model reaction with cyclohexanone, malononitrile, sulfur, and 20 mol% Pip borate in ethanol. Data sourced from Gavali & Chaturbhuj, 2023.[6]
Effect of Solvent
The choice of solvent is critical for reagent solubility, particularly for elemental sulfur. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance sulfur's solubility and reactivity.[4][7]
Table 4: Effect of Solvent on the Model Reaction
| Entry | Solvent | Time | Yield (%) |
|---|---|---|---|
| 1 | Water | 24 h | No Reaction |
| 2 | Toluene | 10 h | 40 |
| 3 | Acetonitrile | 5 h | 65 |
| 4 | DMF | 1 h | 88 |
| 5 | Ethanol | 25 min | 96 |
Model reaction with cyclohexanone, malononitrile, sulfur, and 20 mol% Pip borate at 100 °C. Data sourced from Gavali & Chaturbhuj, 2023.[6]
The data clearly indicates that ethanol is a superior solvent for this catalytic system, facilitating a rapid and high-yielding reaction.[6]
Experimental Protocols
General One-Pot Protocol for 2-Aminothiophene Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[4]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Add a suitable polar solvent, such as ethanol or methanol.
-
Add the base catalyst (e.g., morpholine, triethylamine, or piperidinium borate, 10-20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., 40-60 °C or 100 °C for borate catalysts).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-24 hours, or shorter for optimized conditions), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a cold solvent like ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or silica gel column chromatography.[4]
Caption: General experimental workflow for the Gewald reaction.
Modified Protocol for 3-Acetyl-2-aminothiophenes
For certain substrates, such as the synthesis of 3-acetyl-2-aminothiophenes from the unstable cyanoacetone, a modified procedure is necessary.[8]
-
Prepare cyanoacetone from its sodium salt immediately before use.
-
Dissolve crude cyanoacetone (2.0 eq.) and the appropriate α-mercaptoaldehyde dimer (e.g., 1,4-dithiane-2,5-diol, 1.0 eq.) in DMF.
-
Add triethylamine (0.5 eq.) with stirring.
-
Heat the solution to 60 °C for approximately 3 hours.
-
Remove the solvent under reduced pressure.
-
Add water, diethyl ether, and glacial acetic acid to the oily residue for extraction and workup.[8]
Conclusion
The Gewald reaction remains a cornerstone for the synthesis of 2-aminothiophenes. While traditional methods using stoichiometric amounts of bases like morpholine or triethylamine are effective, modern variations offer significant improvements in efficiency, reaction time, and sustainability. The use of a truly catalytic amount of a conjugate acid-base pair, such as 20 mol% piperidinium borate, in ethanol at 100 °C provides an exceptionally rapid and high-yielding pathway for the model reaction presented.[6] However, the optimal conditions are ultimately substrate-dependent, and researchers should consider screening catalysts, solvents, and temperatures to achieve the best outcome for their specific target molecule. The continued development of novel catalytic systems and methodologies like microwave-assisted synthesis promises to further expand the utility and "green" credentials of this important reaction.
References
Navigating the Cytotoxic Landscape of 2-Amino-5-phenylthiophene-3-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel compounds is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of the cytotoxic activity of various "Methyl 2-amino-5-phenylthiophene-3-carboxylate" derivatives, supported by experimental data and detailed methodologies for key cytotoxicity assays. By presenting quantitative data in a clear, tabular format and visualizing complex biological pathways, this guide aims to facilitate the objective assessment of these compounds as potential anticancer agents.
Derivatives of the 2-amino-5-phenylthiophene-3-carboxylate scaffold have emerged as a promising class of compounds with a broad spectrum of biological activities, including notable anticancer properties. Their mechanism of action often involves the induction of apoptosis, a form of programmed cell death, in cancer cells. This guide delves into the cytotoxic profiles of these derivatives against various cancer cell lines, offering a valuable resource for evaluating their structure-activity relationships.
Comparative Cytotoxicity of Thiophene Derivatives
The in vitro cytotoxic activity of a series of thiophene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following table summarizes the IC50 values for selected derivatives, providing a basis for comparing their efficacy.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| TP 5 | HepG2 | - | |
| SMMC-7721 | - | [1] | |
| Compound 8e | Various (NCI-60) | GI50: 0.411 - 2.8 | [1] |
| Compound 480 | HeLa | 12.61 µg/mL | [1] |
| Hep G2 | 33.42 µg/mL | [1] | |
| Compound BU17 | A549 | 9 | [1] |
| Compound 15b | A2780 | 12 ± 0.17 | [1] |
| A2780CP | 10 ± 0.15 | [1] | |
| Compound S8 | A-549 | Effective at 10⁻⁴ M | [1] |
| Compound 16e | HCT116 | 3.20 ± 0.12 | [1] |
| Compound 2b | Hep3B | 5.46 | |
| Compound 2d | Hep3B | 8.85 | [2] |
| Compound 2e | Hep3B | 12.58 | [2] |
Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.
Experimental Protocols for Cytotoxicity Assays
The determination of a compound's cytotoxicity is fundamental to preclinical drug development. The following are detailed protocols for two commonly employed colorimetric assays: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability and metabolic activity.[3] It is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration.
Caption: Workflow of the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is another common method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Set up 96-well plates with cells in culture medium. Add the test compounds and vehicle controls to the appropriate wells for the desired incubation period at 37°C.
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully transfer the supernatant (containing released LDH) to a fresh 96-well plate.
-
Reagent Preparation: Prepare the LDH assay reagent by mixing the assay buffer and substrate mix according to the manufacturer's instructions.
-
Reaction Incubation: Add the prepared reagent to each well containing the supernatant. Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The amount of color formed is proportional to the amount of LDH released, which corresponds to the number of lysed cells.
Caption: Workflow of the LDH cytotoxicity assay.
Apoptosis Signaling Pathways
The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis. Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.
The intrinsic pathway is initiated by various intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.
Activated initiator caspases (caspase-8 and caspase-9) then cleave and activate effector caspases (e.g., caspase-3, -6, and -7), which are responsible for the cleavage of cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
References
A Comparative Guide to the Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for Methyl 2-amino-5-phenylthiophene-3-carboxylate, a key intermediate in medicinal chemistry and materials science. Below, we present a comparative analysis of the well-established Gewald reaction, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection and optimization.
Comparative Analysis of Synthesis Routes
The synthesis of this compound is predominantly achieved through the Gewald three-component reaction. While other methods for thiophene synthesis, such as the Fiesselmann and Paal-Knorr syntheses, are known, their specific application to this target molecule is not well-documented in the literature with detailed experimental data. Therefore, this guide focuses on variations of the Gewald reaction, for which reliable and reproducible protocols are available.
Table 1: Comparison of Gewald Reaction Conditions for the Synthesis of this compound
| Parameter | Gewald Reaction - Method A | Gewald Reaction - Method B |
| Starting Materials | Phenylacetaldehyde, Methyl cyanoacetate, Elemental Sulfur | Phenylacetaldehyde, Methyl cyanoacetate, Elemental Sulfur |
| Base/Catalyst | Triethylamine | Triethylamine |
| Solvent | Absolute Ethanol | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 1 hour | 21 hours |
| Yield | 63% | 45.4% |
| Purification | Vacuum filtration, washing with cold ethanol, and air drying. | Flash chromatography on silica gel. |
Experimental Protocols
Gewald Reaction: Method A
This protocol outlines a one-pot synthesis of this compound with a relatively short reaction time.
Materials:
-
Phenylacetaldehyde (0.1 mol, 12.0 g)
-
Methyl cyanoacetate (0.1 mol, 8.57 mL)
-
Elemental Sulfur (0.1 mol, 3.20 g)
-
Triethylamine (0.1 mol, 10.0 mL)
-
Absolute Ethanol (50 mL)
Procedure:
-
In a suitable reaction vessel, stir a mixture of phenylacetaldehyde, methyl cyanoacetate, and elemental sulfur in absolute ethanol at room temperature.
-
Slowly add triethylamine to the mixture.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol.
-
Air-dry the solid to obtain this compound as a yellow solid.[1]
Gewald Reaction: Method B
This protocol describes a variation of the Gewald reaction carried out at room temperature over a longer period.
Materials:
-
Phenylacetaldehyde (8.4 mmol, 1.0 mL)
-
Methyl cyanoacetate (8.8 mmol, 0.80 mL)
-
Elemental Sulfur (8.4 mmol, 0.269 g)
-
Triethylamine (8.5 mmol, 1.2 mL)
-
N,N-Dimethylformamide (DMF) (8.4 mL)
Procedure:
-
To a stirred mixture of phenylacetaldehyde, methyl cyanoacetate, and elemental sulfur in DMF, add triethylamine.
-
Stir the reaction mixture at room temperature for 21 hours.
-
Upon completion, the product is purified by flash chromatography on silica gel to yield this compound as a brown solid.[2]
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways.
Caption: Workflow for the Gewald Synthesis.
Caption: Comparison of Experimental Workflows.
References
Safety Operating Guide
Proper Disposal of Methyl 2-amino-5-phenylthiophene-3-carboxylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Methyl 2-amino-5-phenylthiophene-3-carboxylate, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized as hazardous, causing skin, eye, and respiratory irritation.[1][2]
Key Safety Data:
| Hazard Category | Description | Recommended Precautions |
| Skin Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing. If contact occurs, wash the affected area with plenty of soap and water.[2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, or spray.[2][3] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If ingested, seek medical attention. |
| Environmental Hazard | Should not be released into the environment.[1] | Prevent entry into drains and waterways. |
Step-by-Step Disposal Protocol
Disposal of this compound must adhere to local, state, and federal regulations. This waste is classified as hazardous and requires disposal at an approved waste treatment facility.[1][2][3][4]
1. Waste Collection and Storage:
- Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, properly labeled, and sealed container.
- Store the waste container in a well-ventilated, locked area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]
2. Container Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Include any other relevant hazard warnings as indicated by the Safety Data Sheet (SDS).
3. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
- Provide the contractor with the SDS and any other relevant information about the waste.
4. Decontamination of Labware:
- Thoroughly decontaminate any labware that has come into contact with the chemical.
- Wash with an appropriate solvent and then with soap and water. Dispose of the cleaning materials as hazardous waste.
5. Accidental Spill Cleanup:
- In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[1]
- Sweep up the solid material and place it into a suitable container for disposal.[1][2] Avoid creating dust.
- Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-amino-5-phenylthiophene-3-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-amino-5-phenylthiophene-3-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the following PPE guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and irritation.[1][2] Disposable nitrile gloves are a minimum requirement and should be removed immediately after chemical contact.[3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1][2][3][4] | Protects eyes from splashes and airborne particles. |
| Body Protection | A properly fitting lab coat that is fully buttoned.[2][5] | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Use only in a well-ventilated area or within a certified chemical fume hood.[1] Avoid breathing dust, fumes, or vapors.[1] | Minimizes inhalation of the substance. |
Safe Handling and Operational Workflow
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to control exposure.[1]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary equipment and reagents are available.
-
Put on all required PPE as detailed in Table 1.
-
Prepare and verify the proper functioning of the chemical fume hood.
-
-
Handling:
-
Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
Properly segregate all waste as described in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]
-
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
Table 2: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow Diagram
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
The label should also indicate the associated hazards.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[8]
-
-
Final Disposal:
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. uah.edu [uah.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
